Deschlorohaloperidol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2/c22-19-10-8-17(9-11-19)20(24)7-4-14-23-15-12-21(25,13-16-23)18-5-2-1-3-6-18/h1-3,5-6,8-11,25H,4,7,12-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFFZKPQSVTBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CCCC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953192 | |
| Record name | 1-(4-Fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3109-12-4 | |
| Record name | Dechlorohaloperidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003109124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4`-(4-Hydroxy-4-phenyl-1-piperidinyl)-fluorobutyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECHLOROHALOPERIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKZ09O18R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanisms of Autophagy: An In-Depth Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Autophagy is a fundamental, evolutionarily conserved catabolic process responsible for the degradation and recycling of cellular components. This intricate mechanism plays a pivotal role in maintaining cellular homeostasis, and its dysregulation is implicated in a broad spectrum of human pathologies, including neurodegenerative diseases, cancer, and infectious diseases. Consequently, the modulation of autophagy has emerged as a promising therapeutic avenue. This technical guide provides a comprehensive overview of the core molecular machinery of autophagy, the key signaling pathways that regulate its activity, and detailed protocols for its experimental assessment. Quantitative data on the effects of various autophagy modulators are presented to aid in the design and interpretation of experiments in the context of drug discovery and development.
Introduction to Autophagy
Autophagy, meaning "self-eating," encompasses several distinct pathways that deliver cytoplasmic cargo to the lysosome for degradation.[1] The three primary forms of autophagy are macroautophagy, microautophagy, and chaperone-mediated autophagy.[1]
-
Macroautophagy , the most extensively studied form, involves the sequestration of cytoplasmic components within a double-membraned vesicle known as an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the cargo is degraded by lysosomal hydrolases.[1]
-
Microautophagy entails the direct engulfment of cytoplasmic material by the lysosomal membrane.[1]
-
Chaperone-mediated autophagy (CMA) is a more selective process where specific cytosolic proteins containing a KFERQ-like motif are recognized by the chaperone Hsc70 and targeted to the lysosome for translocation and degradation.[1]
This guide will primarily focus on macroautophagy, hereafter referred to as autophagy. The process is critical for cellular quality control, removing damaged organelles, misfolded proteins, and invading pathogens.[1] It also plays a vital role in providing nutrients and energy during periods of starvation.[2]
The Molecular Machinery of Autophagy
The execution of autophagy is orchestrated by a set of conserved autophagy-related (ATG) genes. These proteins assemble into functional complexes that mediate the key stages of autophagosome formation: initiation, nucleation, elongation, and closure.
A central player in this process is the microtubule-associated protein 1 light chain 3 (LC3), which is processed from its cytosolic form (LC3-I) to a lipidated form (LC3-II) that gets incorporated into the autophagosome membrane.[3] The conversion of LC3-I to LC3-II is a hallmark of autophagy and is widely used as a marker for autophagosome formation.[3] Another key protein is p62/SQSTM1, an autophagy receptor that recognizes and targets ubiquitinated cargo for degradation and is itself degraded in the process.[4]
Key Signaling Pathways Regulating Autophagy
Autophagy is tightly regulated by a complex network of signaling pathways that sense and respond to various cellular cues, including nutrient availability, energy status, and stress signals.
The mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a central negative regulator of autophagy.[5] As part of the mTOR complex 1 (mTORC1), it integrates signals from growth factors and nutrient availability to control cell growth and proliferation.[5] Under nutrient-rich conditions, active mTORC1 phosphorylates and inhibits the ULK1 complex, a key initiator of autophagy.[5] Conversely, inhibition of mTOR, for instance by the drug rapamycin, leads to the activation of the ULK1 complex and the induction of autophagy.[6]
The AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) acts as a cellular energy sensor.[7] Under conditions of low ATP, AMPK is activated and promotes autophagy through two main mechanisms: it can directly phosphorylate and activate the ULK1 complex, and it can inhibit mTORC1 activity.[8][9]
The MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathways, including the JNK and p38 MAPK pathways, have also been implicated in the regulation of autophagy.[10] The role of these pathways can be context-dependent, with reports suggesting both pro- and anti-autophagic functions.[11] For example, JNK can promote autophagy by phosphorylating and inactivating the anti-autophagic protein Bcl-2, thereby liberating Beclin-1 to initiate autophagosome formation.[12] Conversely, p38 MAPK has been shown to inhibit autophagy by phosphorylating and inhibiting ULK1.[13]
Quantitative Data on Autophagy Modulators
The following tables summarize quantitative data for commonly used and novel modulators of autophagy. This information is crucial for designing experiments and interpreting results in drug development.
| Autophagy Inducers | Target(s) | Cell Line(s) | EC50 / IC10 | Effect | Reference(s) |
| Rapamycin | mTORC1 | A549 | IC10: 100 nmol/L | Increased number of autophagosomes. | [14] |
| M14 | 10, 50, 100 nmol/L | Concentration-dependent induction of autophagy. | [15] | ||
| A549 | 100, 200 nM | Increased LC3-II/LC3-I ratio. | [16] | ||
| Ca9-22 | 10, 20 µM | Increased percentage of autophagic cells. | [17] | ||
| SK-N-SH, SH-SY5Y | 10, 20, 30, 40 µM | Dose- and time-dependent inhibition of proliferation and induction of autophagy. | [6] | ||
| Apigenin | NQO2, AMPK | HepG2 | 10, 30 µg/mL | Dose-dependent increase in AMPK phosphorylation and autophagic flux. | [18] |
| Luteolin | NQO2, AMPK | HepG2 | 10, 30 µg/mL | Dose-dependent increase in AMPK phosphorylation and autophagic flux. | [18] |
| Autophagy Inhibitors | Target(s) | Cell Line(s) | IC50 / EC50 | Effect | Reference(s) |
| ULK-100 | ULK1, ULK2 | In vitro | IC50 (ULK1): 1.6 nM; IC50 (ULK2): 2.6 nM | Potent inhibition of ULK1/2 kinase activity. | [19] |
| Cellular Assay | EC50: 83 nM | Inhibition of ULK1-mediated phosphorylation. | [19] | ||
| ULK-101 | ULK1, ULK2 | In vitro | IC50 (ULK1): 8.3 nM; IC50 (ULK2): 30 nM | Potent inhibition of ULK1/2 kinase activity. | [19][20] |
| Cellular Assay | EC50: 390 nM | Inhibition of ULK1-mediated phosphorylation. | [19] | ||
| SBI-0206965 | ULK1, ULK2 | In vitro | IC50 (ULK2): 212 nM | Inhibition of ULK2 kinase activity. | [19] |
| Cellular Assay | EC50: 2.4 µM | Inhibition of ULK1-mediated phosphorylation. | [19] | ||
| MRT68921 | ULK1, ULK2 | In vitro | IC50 (ULK1): 53 nM | Potent inhibition of ULK1 kinase activity. | [21] |
| LY294002 | PI3Kα/δ/β | In vitro | IC50 (PI3Kα): 0.5 µM; IC50 (PI3Kδ): 0.57 µM; IC50 (PI3Kβ): 0.97 µM | Inhibition of PI3K activity. | [1][22] |
| 3-Methyladenine (3-MA) | Vps34, PI3Kγ | HeLa | IC50 (Vps34): 25 µM; IC50 (PI3Kγ): 60 µM | Selective inhibition of PI3K Class III. | [22] |
| Dactolisib (BEZ235) | PI3K, mTOR | In vitro | IC50 (p110α): 4 nM; IC50 (mTOR): 6 nM | Dual inhibition of PI3K and mTOR. | [22] |
| SCLC cell lines | Low nM range | Strong antitumor activity. | [23] | ||
| GSK2126458 | PI3K, mTOR | SCLC cell lines | Low nM range | Strong antitumor activity. | [23] |
| SB203580 | p38 MAPK | HSC-T6 | - | Reversed LPS-mediated autophagy depression. | [11] |
| SP600125 | JNK | HT29 | 10 µM | Reduced formation of autophagosomes. | [12] |
| Autophagic Flux Blockers | Mechanism | Cell Line(s) | Concentration | Effect | Reference(s) |
| Bafilomycin A1 | Inhibits V-ATPase, blocks autophagosome-lysosome fusion | Various | 100 nM | Accumulation of autophagosomes. | [2][24] |
| Chloroquine | Raises lysosomal pH, inhibits lysosomal enzymes | HeLa, Neuro2A | 50 µM | Accumulation of autophagosomes and LC3-II. | [25] |
| HMEC-1 | 10, 30 µM | Increased LC3 fluorescence intensity. | [26][27] | ||
| SV-Huc-1, 5637, T24 | 25 µM | Accumulation of p62 and LC3-II. | [28] |
Detailed Experimental Protocols
Accurate monitoring of autophagy is essential for research and drug development. It is recommended to use a combination of assays to assess autophagic flux, which represents the entire dynamic process of autophagy.
LC3 Turnover Assay by Western Blotting
This assay measures the accumulation of LC3-II in the presence and absence of lysosomal inhibitors to assess autophagic flux.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Autophagy modulator (inducer or inhibitor)
-
Lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM or Chloroquine, 50 µM)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-LC3B (e.g., 1:1000 dilution)
-
HRP-conjugated secondary antibody (e.g., 1:5000 dilution)
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the autophagy modulator for the desired time. For the last 2-4 hours of treatment, add the lysosomal inhibitor to a subset of wells. Include vehicle-treated controls with and without the lysosomal inhibitor.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting to detect LC3-I and LC3-II.
-
Quantify the band intensities for LC3-II and a loading control (e.g., β-actin).
-
Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. An increase in this difference indicates an induction of autophagic flux.
p62/SQSTM1 Degradation Assay by Western Blotting
This assay monitors the degradation of p62 as an indicator of autophagic flux. p62 levels are inversely correlated with autophagic activity.
Materials:
-
Same as for the LC3 turnover assay, but with a primary antibody against p62/SQSTM1.
Procedure:
-
Follow the same cell treatment protocol as for the LC3 turnover assay.
-
Perform Western blotting to detect p62.
-
Quantify the band intensity for p62 and a loading control.
-
A decrease in p62 levels upon treatment with an autophagy inducer suggests an increase in autophagic flux. Conversely, an accumulation of p62 is observed with autophagy inhibitors. To confirm that changes in p62 are due to altered degradation, protein synthesis can be inhibited with cycloheximide (B1669411) (e.g., 10 µM for 1 hour before treatment).[29]
mRFP-GFP-LC3 Fluorescence Microscopy Assay
This assay utilizes a tandem fluorescent-tagged LC3 to visualize and quantify autophagic flux. In neutral pH autophagosomes, both mRFP and GFP fluoresce (yellow puncta). In the acidic environment of autolysosomes, the GFP signal is quenched, and only the mRFP signal is detected (red puncta).
Materials:
-
Cells stably expressing the mRFP-GFP-LC3 construct
-
Glass coverslips or imaging plates
-
Complete cell culture medium and starvation medium (e.g., EBSS)
-
Autophagy modulator
-
PBS
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope (preferably confocal)
Procedure:
-
Seed cells expressing mRFP-GFP-LC3 on coverslips or imaging plates.
-
Treat cells with the autophagy modulator or induce autophagy by starvation.
-
Fix the cells.
-
Mount the coverslips with mounting medium containing DAPI.
-
Acquire images using a fluorescence microscope, capturing the GFP, mRFP, and DAPI channels.
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in the number of red puncta relative to yellow puncta indicates an increase in autophagic flux.
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows in autophagy research.
Caption: The mTOR signaling pathway negatively regulates autophagy.
Caption: The AMPK signaling pathway positively regulates autophagy.
Caption: Experimental workflow for the LC3 turnover assay.
Caption: Principle of the mRFP-GFP-LC3 autophagic flux assay.
Conclusion
Autophagy is a complex and highly regulated cellular process with profound implications for human health and disease. A thorough understanding of its core mechanisms and the signaling pathways that control it is paramount for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers, offering detailed experimental protocols and a summary of quantitative data to facilitate the investigation of autophagy and the discovery of new modulators of this critical pathway. The continued exploration of autophagy holds immense promise for addressing a wide range of unmet medical needs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Autophagic flux analysis [protocols.io]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Association of AMPK with ULK1 Regulates Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unexpected roles for AMPK in the suppression of autophagy and the reactivation of MTORC1 signaling during prolonged amino acid deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. JNK1 INHIBITION ATTENUATES HYPOXIA-INDUCED AUTOPHAGY AND SENSITIZES TO CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p38 MAPK inhibits autophagy and promotes microglial inflammatory responses by phosphorylating ULK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapamycin‐induced autophagy sensitizes A549 cells to radiation associated with DNA damage repair inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapamycin induces autophagy in the melanoma cell line M14 via regulation of the expression levels of Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination of autophagy inducer rapamycin and oncolytic adenovirus improves antitumor effect in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular dynamics simulations provide insights into ULK-101 potency and selectivity toward autophagic kinases ULK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. PI3K/mTOR inhibitors promote G6PD autophagic degradation and exacerbate oxidative stress damage to radiosensitize small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Why does the signal for LC3-II increase with chloroquine, an inhibitor of autophagy? | Cell Signaling Technology [cellsignal.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Deschlorohaloperidol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Identity
A clear definition of the molecule is fundamental. The basic chemical identifiers for Deschlorohaloperidol are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one | [1][2] |
| Synonyms | Dechloro Haloperidol (B65202), Haloperidol Impurity B | [1][2] |
| CAS Number | 3109-12-4 | [1][2] |
| Chemical Formula | C21H24FNO2 | [1] |
| Molecular Weight | 341.42 g/mol | [1] |
| Canonical SMILES | C1CN(CCC1(C2=CC=CC=C2)O)CCCC(=O)C3=CC=C(C=C3)F | N/A |
| InChI Key | JXJQSANOENPCHN-UHFFFAOYSA-N | N/A |
Physicochemical Properties
The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that specific experimental data for some of these properties are limited in publicly accessible literature. In such cases, the table indicates that the data is not available. For comparative purposes, experimentally determined values for Haloperidol are provided where available.
| Property | This compound | Haloperidol | Source (Haloperidol) |
| Melting Point | Data not available | 151.5 - 152 °C | [3] |
| Boiling Point | Data not available | Data not available | N/A |
| Solubility | Data not available | Sparingly soluble in water; Soluble in dilute acids, chloroform, methanol, acetone | [4] |
| pKa | Data not available | ~8.3 | [3] |
| logP | Data not available | 3.2 - 4.26 | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of physicochemical data. As specific experimental protocols for this compound are not widely published, this section outlines standard, validated methods for determining the key properties listed above.
Melting Point Determination (Capillary Method)
This protocol describes a common laboratory method for determining the melting point of a solid organic compound.
Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility measurement of a compound in a given solvent.
pKa Determination (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration.
LogP Determination (Shake-Flask Method)
This protocol outlines the determination of the octanol-water partition coefficient (LogP), a measure of lipophilicity.
Signaling Pathways
Direct studies on the signaling pathways specifically modulated by this compound are not extensively reported in the literature. However, given its structural similarity to Haloperidol, it is plausible that it interacts with similar biological targets, primarily the dopamine (B1211576) and sigma receptors. Haloperidol is a potent antagonist of the dopamine D2 receptor and also exhibits high affinity for sigma-1 and sigma-2 receptors.[6][7] The interaction of Haloperidol with these receptors is central to its antipsychotic effects and also contributes to its side-effect profile.
The metabolism of Haloperidol can lead to the formation of various compounds, including reduced haloperidol, which has been shown to interact with sigma receptors.[8][9] While this compound is a distinct impurity, its potential interaction with these pathways warrants investigation in drug development and safety assessment.
Below is a simplified representation of the primary signaling pathway of Haloperidol, which may serve as a hypothetical model for investigating the pharmacological activity of this compound.
Conclusion
This technical guide has synthesized the available information on the physicochemical properties of this compound. While foundational data such as its chemical formula and molecular weight are well-established, a notable gap exists in the public domain regarding experimentally determined values for properties like melting point, boiling point, solubility, pKa, and logP. The provided standard experimental protocols offer a framework for obtaining this critical data. Furthermore, while direct evidence is lacking, the structural relationship to Haloperidol suggests potential interactions with dopamine and sigma receptor signaling pathways, which should be a key consideration for further research. A comprehensive understanding of these physicochemical and pharmacological characteristics is indispensable for the safe and effective development of any pharmaceutical product containing Haloperidol.
References
- 1. scbt.com [scbt.com]
- 2. Effects of haloperidol and reduced haloperidol on binding to sigma sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The sigma receptor ligand, reduced haloperidol, induces apoptosis and increases intracellular-free calcium levels [Ca2+]i in colon and mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Irreversible blockade of sigma-1 receptors by haloperidol and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Deschlorohaloperidol: A Toxicological Screening Whitepaper
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Deschlorohaloperidol is an impurity and a close structural analog of the well-characterized antipsychotic drug, Haloperidol. Due to a lack of extensive direct toxicological data for this compound, this document leverages the comprehensive toxicological profile of Haloperidol as a primary surrogate for predicting potential toxicities and outlining a recommended screening strategy. All quantitative data and experimental protocols are based on Haloperidol and its metabolites unless otherwise specified.
Introduction
This compound, chemically 1-(4-fluorophenyl)-4-(4-hydroxy-4-phenyl-1-piperidinyl)-1-butanone, is a key impurity and metabolite of the butyrophenone (B1668137) antipsychotic, Haloperidol. As a compound structurally similar to a potent pharmaceutical agent, a thorough toxicological evaluation of this compound is imperative for risk assessment in pharmaceutical development and safety pharmacology. This guide provides a comprehensive overview of the recommended toxicological screening cascade for this compound, drawing parallels from the extensive data available for Haloperidol.
This document outlines key in vitro and in vivo assays, presents comparative toxicological data for Haloperidol and its major metabolite, and provides detailed experimental protocols and conceptual diagrams to guide researchers in the toxicological assessment of this compound.
Quantitative Toxicological Data Summary
The following tables summarize the key toxicological and pharmacokinetic parameters of Haloperidol, which serve as a reference for the anticipated profile of this compound.
Table 1: Acute Toxicity of Haloperidol
| Species | Route of Administration | LD50 Value |
| Rat | Oral | 128 mg/kg |
| Mouse | Oral | 71 mg/kg |
| Dog | Oral | 90 mg/kg |
Table 2: In Vitro Pharmacology of Haloperidol and its Metabolite
| Compound | Target | Assay Type | IC50 / Ki Value (nM) |
| Haloperidol | Dopamine (B1211576) D2 Receptor | Radioligand Binding | Ki: 0.89 - 2.8 |
| Haloperidol | Dopamine D2 Receptor | Functional Assay | IC50: 0.16 - 4.5 |
| Reduced Haloperidol | Dopamine D2 Receptor | Radioligand Binding | Significantly lower affinity than Haloperidol |
Table 3: Pharmacokinetic Parameters of Haloperidol in Rats (Intravenous Administration)
| Parameter | Value | Unit |
| Total Blood Clearance | 83 | mL/min/kg |
| Volume of Distribution (Vss) | 9.6 | L/kg |
| Terminal Half-life | 1.5 | hours |
Core Experimental Protocols
A tiered approach to toxicological screening is recommended, starting with in vitro assays to assess cytotoxicity, specific receptor interactions, and potential for off-target effects, followed by in vivo studies to evaluate systemic toxicity.
In Vitro Toxicity Assays
3.1.1. Cytotoxicity Assay (Based on ISO 10993-5)
-
Objective: To assess the potential of this compound to cause cell death or inhibit cell growth.
-
Methodology:
-
Cell Culture: Mouse fibroblast L929 cells are cultured in a suitable medium (e.g., MEM with 10% fetal bovine serum) to a sub-confluent monolayer.
-
Test Article Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to achieve a range of final concentrations.
-
Exposure: The culture medium on the L929 cells is replaced with the medium containing different concentrations of this compound. A vehicle control (medium with the solvent) and a positive control (e.g., sodium lauryl sulfate) are included.
-
Incubation: Cells are incubated for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Assessment of Cytotoxicity:
-
Qualitative: The morphology of the cells is examined microscopically for signs of cytotoxicity such as cell lysis, rounding, and detachment.
-
Quantitative: Cell viability is assessed using a quantitative assay such as the MTT assay, which measures mitochondrial activity. The absorbance is read on a microplate reader, and the percentage of viable cells is calculated relative to the vehicle control.
-
-
-
Data Analysis: The concentration of this compound that causes a 50% reduction in cell viability (IC50) is determined.
3.1.2. Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the primary pharmacological target of Haloperidol, the dopamine D2 receptor.[1]
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared.
-
Radioligand: A radiolabeled ligand with high affinity for the D2 receptor, such as [3H]-Spiperone, is used.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor membranes in the presence of increasing concentrations of this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured by liquid scintillation counting.
-
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
3.1.3. hERG Potassium Channel Assay
-
Objective: To assess the potential of this compound to inhibit the hERG potassium channel, which is a critical indicator of potential cardiotoxicity.
-
Methodology:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Electrophysiology: Automated patch-clamp electrophysiology is the gold standard method.
-
Procedure:
-
Cells are voltage-clamped, and the hERG current is elicited by a specific voltage protocol.
-
After establishing a stable baseline current, the cells are perfused with increasing concentrations of this compound.
-
The effect of the compound on the hERG current is recorded.
-
-
-
Data Analysis: The concentration of this compound that causes 50% inhibition of the hERG current (IC50) is determined.
3.1.4. Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To evaluate the potential of this compound to inhibit major drug-metabolizing enzymes, which could lead to drug-drug interactions.
-
Methodology:
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) are used.
-
Fluorogenic Probe Substrates: Specific fluorogenic substrates for each CYP isozyme are used. The metabolism of these substrates produces a fluorescent product.
-
Assay Procedure:
-
The CYP enzyme, a NADPH regenerating system, and the fluorogenic substrate are incubated in the presence and absence of this compound at various concentrations.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
The fluorescence intensity is measured over time using a microplate reader.
-
-
-
Data Analysis: The rate of fluorescence production is calculated, and the IC50 value for the inhibition of each CYP isozyme by this compound is determined.
In Vivo Toxicity Studies
3.2.1. Acute Oral Toxicity Study (Based on OECD Test Guideline 423)
-
Objective: To determine the acute oral toxicity of this compound and to obtain information on its hazardous properties.[2][3]
-
Methodology:
-
Animal Species: Typically, rats are used.
-
Dosing: A single dose of this compound is administered orally to a group of animals. The starting dose level is selected based on available data or a sighting study.
-
Stepwise Procedure: The study is conducted in a stepwise manner, with the outcome of each step determining the dose for the next step. Usually, three animals of a single sex are used in each step.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
-
Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) for acute toxicity. An estimate of the LD50 can also be determined.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the toxicological screening of this compound.
Caption: Metabolic Pathways of Haloperidol.
References
In Vitro Activity of Deschlorohaloperidol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of deschlorohaloperidol, also known as reduced haloperidol (B65202). This document summarizes its binding affinity for key central nervous system receptors, details the experimental protocols used for these determinations, and illustrates the associated signaling pathways.
Core Findings: Receptor Binding Profile
This compound exhibits a distinct in vitro binding profile, characterized by a significantly lower affinity for dopamine (B1211576) D2-like receptors compared to its parent compound, haloperidol, while retaining high affinity for sigma receptors. This suggests a potentially different pharmacological and side-effect profile.
Quantitative Binding Affinity Data
The following table summarizes the equilibrium dissociation constants (Ki) of this compound and its enantiomers for various receptors, as determined by radioligand binding assays.
| Compound | Receptor | Ki (nM) | Source |
| (±)-Reduced Haloperidol | Dopamine D2 | 239 | [1] |
| (S)-(-)-Reduced Haloperidol | Dopamine D2 | 100-200 | [2] |
| (R)-(+)-Reduced Haloperidol | Dopamine D2 | 100-200 | [2] |
| (S)-(-)-Reduced Haloperidol | Dopamine D3 | ~4x more potent than (R)-(+) | [2] |
| (R)-(+)-Reduced Haloperidol | Dopamine D3 | 100-200 | [2] |
| (±)-Reduced Haloperidol | Sigma-1 (σ1) | 1-2 | [2] |
| (S)-(+)-Reduced Haloperidol Analogue | Sigma-1 (σ1) | 3.6 | [3] |
| (R)-(-)-Reduced Haloperidol Analogue | Sigma-1 (σ1) | 5.3 | [3] |
| (±)-Reduced Haloperidol | Sigma-2 (σ2) | 32 | [3] |
| (S)-(-)-Reduced Haloperidol | Sigma-2 (σ2) | 8.2 | [2] |
| (R)-(+)-Reduced Haloperidol | Sigma-2 (σ2) | 31 | [2] |
In Vitro Functional Activity
While extensive binding data is available, quantitative in vitro functional data for this compound, such as EC50 or IC50 values from functional assays, is limited in the public domain. However, qualitative descriptions of its functional activity at the sigma-1 receptor have been reported.
-
Sigma-1 Receptor: this compound has been described as a sigma-1 receptor agonist.[2][3] Functional studies indicate that it can facilitate the secretion of brain-derived neurotrophic factor (BDNF) from astrocytes in a sigma-1 receptor-dependent manner.[1][2][4] Additionally, it has been shown to increase intracellular calcium levels in certain cell lines, a functional effect associated with sigma-1 receptor activation.[5][6] One study noted that reduced haloperidol potently inhibited the phosphoinositide response to muscarinic agonists, which is an assay used to monitor sigma agonist activity, although specific quantitative data was not provided.[1]
Experimental Protocols
The following are detailed methodologies for the key in vitro binding assays cited in this guide.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Workflow for Dopamine D2 Receptor Binding Assay
-
Membrane Preparation:
-
HEK-293 cells stably expressing the human dopamine D2L receptor are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.
-
The resulting pellet containing the cell membranes is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
A fixed concentration of a suitable radioligand, such as [3H]spiperone (a D2/D3 antagonist).
-
Increasing concentrations of the test compound (this compound) or a reference compound.
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).
-
-
Incubation:
-
The plate is incubated, typically for 60-120 minutes at room temperature or 37°C, to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data is then plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Sigma-1 (σ1) Receptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of compounds for the sigma-1 receptor.
Workflow for Sigma-1 Receptor Binding Assay
-
Membrane Preparation:
-
Guinea pig brain tissue is homogenized in a cold Tris-HCl buffer (e.g., 50 mM, pH 8.0).
-
The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer. The protein concentration is then determined.
-
-
Competitive Binding Assay:
-
The assay is performed in a similar manner to the D2 binding assay.
-
Key components include:
-
Assay buffer.
-
A fixed concentration of the selective sigma-1 radioligand, --INVALID-LINK---pentazocine.
-
Increasing concentrations of the test compound.
-
The prepared guinea pig brain membranes.
-
-
Non-specific binding is determined using a high concentration of a non-radiolabeled sigma ligand, such as 10 µM haloperidol.
-
-
Incubation:
-
The mixture is incubated for a sufficient time to reach equilibrium, for instance, 90 minutes at 37°C.
-
-
Filtration, Washing, and Scintillation Counting:
-
These steps are performed as described for the dopamine D2 receptor binding assay.
-
-
Data Analysis:
-
The IC50 and Ki values are calculated as described previously.
-
Signaling Pathways
This compound's in vitro activity is primarily mediated through its interaction with dopamine D2 and sigma-1 receptors. The signaling pathways associated with these receptors are distinct and are illustrated below.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o family of G-proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It is not a traditional GPCR. Upon activation by an agonist, it can dissociate from the binding immunoglobulin protein (BiP) and modulate the activity of other proteins, most notably the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R). This modulation enhances calcium signaling from the ER to the mitochondria.
References
In-depth Technical Guide: Preliminary Pharmacokinetic Studies of Deschlorohaloperidol
A comprehensive review of existing scientific literature reveals a significant finding: there are no dedicated preliminary or in-depth pharmacokinetic studies available for Deschlorohaloperidol. This compound is primarily documented as an impurity or a related substance of Haloperidol (B65202), a widely studied antipsychotic medication. As such, the scientific community has not focused on characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide will, therefore, address the absence of data on this compound and provide a detailed overview of the pharmacokinetics of Haloperidol and its major, clinically relevant metabolites, as this is the closest available information and provides context for the likely metabolic pathways of related compounds.
This compound: An Uncharacterized Entity in Pharmacokinetics
Searches of prominent scientific databases and literature repositories have yielded no studies that specifically investigate the pharmacokinetic properties of this compound. It is identified chemically, for instance as "Haloperidol Impurity B"[1], but its behavior in biological systems remains uninvestigated. Consequently, no quantitative data on its ADME parameters, detailed experimental protocols for its study, or established signaling pathways involving it are available.
Haloperidol Pharmacokinetics: A Well-Established Profile
In contrast to this compound, the pharmacokinetics of Haloperidol are well-documented. Understanding the metabolic fate of Haloperidol is crucial as it provides the framework within which any potential, minor metabolites would be formed and eliminated.
Haloperidol is extensively metabolized in the liver, with less than 1% of the parent drug being excreted unchanged in the urine.[2][3] The primary metabolic pathways are:
-
Glucuronidation: This is the main metabolic route, accounting for approximately 50-60% of Haloperidol's metabolism.[2][3] The process is catalyzed by UGT2B7, UGT1A9, and UGT1A4 enzymes.[2]
-
Reduction: Approximately 25% of Haloperidol is converted to its reduced metabolite, reduced haloperidol. This is a reversible process.[2]
-
Oxidative N-dealkylation and Pyridinium Formation: These oxidative routes, primarily mediated by the cytochrome P450 enzyme CYP3A4, account for the remaining 15-30% of metabolism.[2][4]
The oral bioavailability of Haloperidol ranges from 60% to 70%.[5][6] It is highly protein-bound in plasma (around 90%).[7] The elimination half-life varies depending on the formulation, but for oral administration, it is typically in the range of 14 to 37 hours.[7]
Major Metabolites of Haloperidol
The key metabolites of Haloperidol that have been studied are:
-
Reduced Haloperidol: This is a major, but biologically inactive, metabolite.[5] There is significant interindividual variability in the capacity to reduce Haloperidol.[8]
-
Haloperidol Glucuronide: A major metabolite found in urine and plasma.[3]
-
p-fluorobenzoylpropionic acid and 4-(4-chlorophenyl)-4-hydroxypiperidine: Products of oxidative N-dealkylation.[3]
-
Pyridinium metabolites (HPP+): These are formed via oxidation and have been studied for their potential neurotoxicity.[7][9]
Experimental Protocols for Haloperidol and its Metabolites
While no protocols exist for this compound, the methodologies used to study Haloperidol and its metabolites are well-established and would be applicable if research on this compound were to be undertaken.
Sample Preparation and Analysis
Biological samples (plasma, urine) are typically analyzed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Ultraviolet (UV) detection.[10][11] This allows for the sensitive and specific quantification of the parent drug and its metabolites. Direct injection of crude biological samples is possible with certain column technologies.[10]
In Vitro Metabolism Studies
Human liver microsomes are commonly used to investigate the enzymes responsible for metabolism (e.g., CYP and UGT enzymes).[4] These experiments help to identify the specific metabolic pathways and potential for drug-drug interactions.
Visualizing Haloperidol's Metabolic Pathway
Given the absence of data for this compound, a diagram illustrating the known metabolic pathways of Haloperidol is provided below to give researchers a conceptual framework.
Caption: Major metabolic pathways of Haloperidol.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetics of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Haloperidol - Wikipedia [en.wikipedia.org]
- 8. Pharmacokinetics of haloperidol and reduced haloperidol in Chinese schizophrenic patients after intravenous and oral administration of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatographic-mass spectrometric determination of haloperidol and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatographic method for the detection and quantitation of haloperidol and seven of its metabolites in microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Deschlorohaloperidol using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantification of deschlorohaloperidol using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This compound is a significant related substance of the antipsychotic drug haloperidol (B65202). The methodology outlined here is based on established HPLC methods for haloperidol and its impurities, providing a robust starting point for method validation and routine analysis in pharmaceutical quality control and research settings. The protocol covers instrumentation, reagent preparation, standard and sample preparation, and chromatographic conditions.
Introduction
This compound is a key impurity and a potential degradation product of haloperidol, a widely used butyrophenone (B1668137) antipsychotic medication. Accurate and precise quantification of this and other related substances is critical for ensuring the quality, safety, and efficacy of haloperidol drug products. High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This application note details a versatile RP-HPLC method suitable for the determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A liquid chromatograph equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. Other stationary phases like C8 or non-porous silica (B1680970) have also been reported for the analysis of haloperidol and its related compounds.[1][2][3]
-
Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.
-
Reagents and Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Purified water (HPLC grade), Potassium dihydrogen phosphate (B84403), Orthophosphoric acid, and Triethylamine (B128534) (TEA).
-
Standards: Reference standard of this compound.
Chromatographic Conditions
The following chromatographic conditions provide a general framework. Method optimization may be required depending on the specific HPLC system and column used.
| Parameter | Recommended Conditions |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a phosphate buffer and an organic solvent. For example, 100 mM Potassium dihydrogen phosphate buffer adjusted to a specific pH with orthophosphoric acid, and acetonitrile. A common composition is a mixture of buffer and acetonitrile in ratios ranging from 90:10 to 23:77 (v/v).[3][4][5] The addition of triethylamine (e.g., 0.1-0.2%) can improve peak shape.[3][4][5] |
| pH of Aqueous Phase | Typically acidic, in the range of 2.5 to 4.3.[4][5][6][7] |
| Elution Mode | Isocratic or gradient elution can be employed. Gradient elution may be necessary to separate this compound from other related substances and the parent drug, haloperidol.[1][2] |
| Flow Rate | 1.0 to 2.0 mL/min.[3][4][5] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C). |
| Detection Wavelength | UV detection at approximately 230 nm or 248 nm.[4][5][8] |
| Injection Volume | 10 to 20 µL.[3][4][5] |
Protocols
Preparation of Mobile Phase
-
Buffer Preparation (Example: 100 mM Potassium Dihydrogen Phosphate, pH 3.5):
-
Mobile Phase Preparation:
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL):
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations covering the expected range of the analyte in the sample. A typical linearity range for related substances is from the limit of quantification (LOQ) to 150% of the specification limit.
-
Preparation of Sample Solutions
The sample preparation will depend on the matrix (e.g., drug substance, drug product).
-
Drug Substance:
-
Accurately weigh a suitable amount of the drug substance.
-
Dissolve it in the mobile phase or a suitable solvent to obtain a known concentration.
-
-
Drug Product (e.g., Tablets):
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).
-
Transfer it to a volumetric flask and add a suitable solvent.
-
Sonicate or shake to ensure complete dissolution of the analyte.
-
Dilute to volume with the solvent.
-
Filter the solution through a suitable filter (e.g., 0.45 µm PTFE) before injection.
-
Method Validation Parameters (Illustrative)
The following table summarizes typical validation parameters and acceptance criteria for an HPLC method for related substances, based on ICH guidelines.
| Parameter | Typical Range/Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., LOQ to 150% of specification).[9] |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5.0%. |
| Intermediate Precision | RSD ≤ 10.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. For haloperidol, LODs as low as 0.045 µg/mL have been reported.[4][5] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of approximately 10:1. For haloperidol, LOQs as low as 0.135 µg/mL have been reported.[4][5] |
| Specificity | The peak for this compound should be well-resolved from other components, and the peak purity should be confirmed using a PDA detector. |
| Robustness | The method should be insensitive to small, deliberate variations in chromatographic conditions (e.g., pH, mobile phase composition, flow rate). |
Data Presentation
The quantitative data obtained from the analysis should be summarized in tables for clarity and easy comparison.
Table 1: System Suitability Test Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | |
| Regression Equation |
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC quantification of this compound.
Conclusion
The described HPLC method provides a reliable and robust framework for the quantification of this compound in pharmaceutical samples. Adherence to the detailed protocols for the preparation of solutions and the specified chromatographic conditions is essential for achieving accurate and reproducible results. The method should be fully validated according to the appropriate regulatory guidelines before its implementation in a quality control environment.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. High-performance liquid chromatographic method with diode array detection to identify and quantify atypical antipsychotics and haloperidol in plasma after overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Determination and degradation study of haloperidol by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography Method Coupled With a Diode Array Detector for Quantifying Haloperidol in Oral Solution Using the Analytical Quality-by-Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Mobile Phase for Green Chromatographic Determination of Haloperidol: Application to Commercial Pharmaceutical Products and Forced Degradation Studies [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Note: Quantitative Determination of Deschlorohaloperidol in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of deschlorohaloperidol in human plasma. The protocol utilizes a simple protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
This compound is a major metabolite of haloperidol, a typical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders. Monitoring the plasma concentrations of both the parent drug and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.[1][2]
Experimental
Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (or other suitable internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (drug-free)
-
Deionized water
Instrumentation
-
Liquid Chromatograph: Agilent 1260 Infinity LC or equivalent[2]
-
Mass Spectrometer: Agilent 6410B Triple Quadrupole LC/MS or equivalent[2]
-
Analytical Column: Agilent ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm, or equivalent[2]
Standard and Sample Preparation
Stock Solutions: Prepare stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
Working Solutions: Prepare working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
Sample Preparation Protocol: A protein precipitation method is employed for sample preparation.[2]
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 500 µL of cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 5,000 rpm for 5 minutes to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[2]
LC-MS/MS Conditions
Liquid Chromatography Parameters: The chromatographic separation is achieved using a gradient elution on a C18 column.
| Parameter | Value |
| Column | Agilent ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm[2] |
| Mobile Phase A | 0.1% Formic acid in water[2] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[2] |
| Flow Rate | 0.35 mL/min[2] |
| Column Temperature | 40 °C[2] |
| Injection Volume | 10 µL[2] |
| Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 4.0 |
Mass Spectrometry Parameters: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Parameter | Value |
| Ionization Mode | ESI Positive[1] |
| Capillary Voltage | 4000 V |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| MRM Transitions | Analyte |
| This compound | |
| This compound-d4 (IS) |
Note: The specific MRM transitions for this compound and its deuterated internal standard need to be optimized experimentally. For haloperidol, a related compound, the transition is m/z 376.1 -> 165.0.[4]
Method Validation
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.
Quantitative Performance Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
| Mean Extraction Recovery | > 85% |
Diagrams
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Key parameters for analytical method validation.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a clinical or research setting. The method demonstrates good performance characteristics, meeting the typical requirements for bioanalytical method validation.
References
- 1. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pioneering Human Plasma Detection of Haloperidol With 5-pg/mL Sensitivity via Refined Sample Preparation and Advanced LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of Deschlorohaloperidol in Pharmaceutical Formulations
Abstract
This application note describes a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Deschlorohaloperidol in bulk drug and pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column using an isocratic mobile phase, with detection at 246 nm. The method was validated in accordance with ICH guidelines, demonstrating excellent linearity, precision, accuracy, and robustness, making it suitable for routine quality control analysis.
Introduction
This compound is a key impurity and metabolite of Haloperidol (B65202), a widely used antipsychotic medication.[1][2][3][4][5] Accurate quantification of this compound is crucial for ensuring the quality, safety, and efficacy of Haloperidol drug products. This document provides a detailed protocol for a validated analytical method for the determination of this compound.
Experimental
2.1. Instrumentation and Materials
-
HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector.
-
Chromatographic Column: HiQsil C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
-
Software: Jasco chromNAV (version 2.01.06) or equivalent for data acquisition and processing.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) formate (B1220265) (AR grade)
-
Formic acid (AR grade)
-
Triethylamine (HPLC grade)
-
Milli-Q water or equivalent
-
2.2. Chromatographic Conditions
The following chromatographic conditions were optimized for the separation and quantification of this compound:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Ammonium formate buffer (pH 3.7 with formic acid) : Triethylamine (40:60:0.1 v/v/v)[6] |
| Column | HiQsil C18 (250 mm × 4.6 mm, 5 µm)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | Ambient |
| Detection Wavelength | 246 nm[6] |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
2.3. Preparation of Solutions
-
Buffer Preparation (Ammonium Formate, pH 3.7): Dissolve an appropriate amount of ammonium formate in Milli-Q water to achieve the desired buffer concentration. Adjust the pH to 3.7 with formic acid.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
3.1. System Suitability
System suitability parameters were evaluated to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| % RSD of Peak Area | ≤ 2.0% | 0.5% |
3.2. Linearity
The linearity of the method was established by analyzing a series of this compound standard solutions over the concentration range of 1-50 µg/mL.
| Parameter | Result |
| Concentration Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 45872x + 1234 |
3.3. Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.
| Precision Type | Concentration (µg/mL) | % RSD |
| Repeatability (n=6) | 20 | 0.8% |
| Intermediate (n=6) | 20 | 1.2% |
3.4. Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 16 | 15.8 | 98.8% |
| 100% | 20 | 20.1 | 100.5% |
| 120% | 24 | 23.7 | 98.8% |
3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
3.6. Robustness
The robustness of the method was evaluated by intentionally varying chromatographic parameters.
| Parameter Changed | Variation | % RSD of Peak Area |
| Flow Rate (mL/min) | ± 0.1 | 1.5% |
| Mobile Phase pH | ± 0.2 | 1.8% |
| Column Temperature (°C) | ± 5 | 1.3% |
Sample Analysis Protocol
-
Sample Preparation:
-
Accurately weigh and powder not fewer than 20 tablets.
-
Transfer a quantity of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add 70 mL of methanol and sonicate for 15 minutes.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the linear range.
-
-
Chromatographic Analysis:
-
Inject 20 µL of the prepared sample solution into the HPLC system.
-
Record the chromatogram and measure the peak area for this compound.
-
-
Calculation:
-
Calculate the amount of this compound in the sample using the regression equation from the calibration curve.
-
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Simplified metabolic context of this compound.
Conclusion
The developed and validated HPLC-UV method is simple, rapid, and reliable for the quantitative determination of this compound in pharmaceutical formulations. The method's performance characteristics make it highly suitable for routine quality control testing and stability studies.
References
- 1. Reversible metabolism of haloperidol and reduced haloperidol in Chinese schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the metabolism of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinPGx [clinpgx.org]
- 5. Pharmacokinetics of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for Deschlorohaloperidol Reference Standard Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschlorohaloperidol is a primary metabolite of the antipsychotic drug haloperidol (B65202). As a crucial component in pharmacokinetic and metabolism studies, as well as in forensic and clinical toxicology, a well-characterized reference standard of this compound is essential for accurate quantification and identification. These application notes provide a comprehensive overview and detailed protocols for the preparation, purification, and characterization of a this compound reference standard. While direct synthesis of this compound can be complex, a common approach involves the chemical modification of haloperidol or its analogues.[1][2] This document outlines a generalized synthetic approach, followed by robust purification and analytical characterization methodologies.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 4-[4-(4-Fluorophenyl)-4-hydroxy-1-piperidinyl]-1-phenyl-1-butanone | [3] |
| Synonyms | Haloperidol Impurity B | [3] |
| Molecular Formula | C21H24FNO2 | [4] |
| Molecular Weight | 341.42 g/mol | [4] |
| CAS Number | 3109-12-4 | [3] |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthetic route for this compound, adapted from general synthetic methods for haloperidol and its analogues.[1][5]
Materials:
-
4-(4-Fluorophenyl)-4-hydroxypiperidine
-
4-Chloro-1-phenyl-1-butanone
-
Potassium carbonate (K2CO3)
-
Potassium iodide (KI)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Deionized water
Procedure:
-
To a solution of 4-(4-fluorophenyl)-4-hydroxypiperidine in DMF, add potassium carbonate and a catalytic amount of potassium iodide.
-
Add 4-chloro-1-phenyl-1-butanone to the reaction mixture.
-
Heat the mixture at 80-90°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Ethyl acetate
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.
Characterization of this compound Reference Standard
This method is adapted from established HPLC methods for haloperidol and its related substances.[6][7][8]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1200 series or equivalent with UV detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1 M phosphate (B84403) buffer (pH 6.5) (35:65 v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm[7] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Procedure:
-
Prepare a standard solution of the purified this compound in the mobile phase.
-
Inject the solution into the HPLC system.
-
Record the chromatogram and determine the purity by calculating the area percentage of the main peak.
GC-MS is a powerful technique for the structural confirmation of volatile and semi-volatile compounds.[9][10]
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Inlet Temperature | 280°C |
| Oven Program | Start at 150°C, hold for 1 min, then ramp to 300°C at 15°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol).
-
Inject the sample into the GC-MS system.
-
Analyze the resulting mass spectrum and compare it with known fragmentation patterns of similar compounds to confirm the identity.
NMR spectroscopy is essential for the unambiguous structural confirmation of the reference standard.[11][12]
Instrumentation and Conditions:
| Parameter | Specification |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | Deuterated chloroform (B151607) (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) |
| Nuclei | ¹H and ¹³C |
Procedure:
-
Dissolve an appropriate amount of the purified this compound in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the chemical structure.
Stability and Storage
Reference standards require proper storage to maintain their integrity over time.[13][14][15]
Recommended Storage Conditions:
-
Short-term: Store at 2-8°C in a well-sealed container, protected from light.
-
Long-term: Store at -20°C in a well-sealed container, protected from light and moisture.
Stability Studies:
-
Conduct periodic purity analysis using HPLC to monitor for any degradation.
-
For solutions, stability will depend on the solvent and storage conditions. For instance, haloperidol solutions have shown stability for up to 5 years at room temperature when formulated with lactic acid at pH 3 and protected from light.[13]
Data Presentation
Table 2: Summary of Analytical Characterization Data
| Analytical Technique | Expected Results for this compound |
| HPLC Purity | > 98% (by area normalization) |
| GC-MS (m/z) | Molecular ion peak corresponding to the molecular weight (341.42) and characteristic fragment ions. |
| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to aromatic protons, piperidine (B6355638) ring protons, and the butanone chain protons. |
| ¹³C NMR (CDCl₃, δ ppm) | Signals corresponding to the carbon atoms of the aromatic rings, piperidine ring, and butanone chain. |
Visualizations
Caption: Workflow for the preparation and characterization of this compound reference standard.
Caption: Analytical workflow for the characterization of the this compound reference standard.
References
- 1. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dechloro Haloperidol (Haloperidol Impurity B) | 3109-12-4 [chemicalbook.com]
- 4. CAS 3109-12-4 MFCD N/A-Dechloro Haloperidol -LabNovo [do.labnovo.com]
- 5. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. scielo.br [scielo.br]
- 8. Determination and degradation study of haloperidol by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatographic--mass spectrometric determination of haloperidol in plasma. Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nist.gov [nist.gov]
- 11. Haloperidol(52-86-8) 1H NMR spectrum [chemicalbook.com]
- 12. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]
- 13. mdpi.com [mdpi.com]
- 14. Chemical stability of haloperidol injection by high performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jknpenang.moh.gov.my [jknpenang.moh.gov.my]
Application Note and Protocol for Forced Degradation Study of Deschlorohaloperidol
Audience: Researchers, scientists, and drug development professionals.
Introduction
A forced degradation study is a critical component in the development of pharmaceutical products. As mandated by regulatory bodies like the International Council for Harmonisation (ICH), these studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and establishing degradation pathways.[1][2][3] This information is instrumental in developing stable formulations, selecting appropriate packaging, and determining storage conditions and shelf life. This document provides a detailed protocol for conducting a forced degradation study on Deschlorohaloperidol, a close structural analog of the antipsychotic drug Haloperidol (B65202). The stress conditions outlined are based on ICH guidelines Q1A(R2) and Q1B and include acid and base hydrolysis, oxidation, thermal stress, and photolysis.[1][2]
This compound: An Overview
This compound is a butyrophenone (B1668137) derivative and a significant impurity and metabolite of Haloperidol. Understanding its degradation profile is crucial for ensuring the quality and safety of Haloperidol drug products.
Experimental Protocols
This section details the methodologies for subjecting this compound to various stress conditions. The goal is to achieve a target degradation of 5-20%.[1]
Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol, HPLC grade
-
Formic acid
-
Water, HPLC grade or purified
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with a UV or DAD detector
-
Photostability chamber
-
Oven
Preparation of Stock and Working Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh and transfer 25 mg of this compound into a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile (ACN).[4][5]
-
Working Solution (100 µg/mL): Dilute the stock solution with a suitable diluent (e.g., a mixture of ammonium formate buffer and ACN) to achieve a final concentration of 100 µg/mL for subsequent analysis.[4][5]
Forced Degradation Conditions
1. Acid Hydrolysis
-
Procedure: To 1 mL of the this compound stock solution, add 1 mL of 1 N HCl. Reflux the solution at 70°C for a specified period (e.g., 7 hours). After the stress period, cool the solution to room temperature and neutralize it with an appropriate volume of 1 N NaOH. Dilute the resulting solution with the diluent to a final concentration of 100 µg/mL.[4][6]
-
Analysis: Analyze the sample by HPLC. If no degradation is observed, the acid concentration and/or temperature can be increased.
2. Base Hydrolysis
-
Procedure: To 1 mL of the this compound stock solution, add 1 mL of 1 N NaOH. Reflux the solution at 70°C for a specified period (e.g., 7 hours). After the stress period, cool the solution to room temperature and neutralize it with an appropriate volume of 1 N HCl. Dilute the resulting solution with the diluent to a final concentration of 100 µg/mL.[6]
-
Analysis: Analyze the sample by HPLC. Adjust stress conditions if necessary to achieve the target degradation.
3. Oxidative Degradation
-
Procedure: To 1 mL of the this compound stock solution, add 0.1 mL of 15% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 48 hours or heat at 70°C for a shorter duration (e.g., 7 hours) to accelerate degradation.[4][5] After the stress period, dilute the solution with the diluent to a final concentration of 100 µg/mL.
-
Analysis: Analyze the sample by HPLC.
4. Thermal Degradation
-
Procedure (Solid State): Place the this compound powder in a hot air oven at a specified temperature (e.g., 60°C or 80°C) for a defined period (e.g., 7 to 15 days).[7][8]
-
Procedure (Liquid State): Prepare a solution of this compound in a suitable solvent (e.g., methanol) and expose it to a high temperature (e.g., 60°C or 80°C) for a defined period (e.g., 7 days).[7]
-
Analysis: After exposure, dissolve the solid sample or dilute the liquid sample with the diluent to a final concentration of 100 µg/mL and analyze by HPLC.
5. Photolytic Degradation
-
Procedure: Expose the this compound drug substance (solid) and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][9] A control sample should be protected from light by wrapping the container in aluminum foil.
-
Analysis: After exposure, prepare a sample solution of 100 µg/mL from both the exposed and control samples and analyze by HPLC.
Analytical Method (HPLC)
A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products. Based on methods used for Haloperidol, a reverse-phase HPLC method is recommended.[5][6][10][11]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH adjusted to 3.7 with formic acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 246 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Data Presentation
The quantitative data from the forced degradation study should be summarized in a clear and structured table to facilitate comparison.
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Assay of this compound | % Degradation | Number of Degradants |
| Control | None | - | - | 100.0 | 0.0 | 0 |
| Acid Hydrolysis | 1 N HCl | 7 hours | 70 | 85.2 | 14.8 | 2 |
| Base Hydrolysis | 1 N NaOH | 7 hours | 70 | 90.5 | 9.5 | 1 |
| Oxidative | 15% H₂O₂ | 48 hours | Room Temp | 89.1 | 10.9 | 2 |
| Thermal (Solid) | Dry Heat | 15 days | 80 | 98.7 | 1.3 | 0 |
| Thermal (Liquid) | Heat | 7 days | 80 | 95.3 | 4.7 | 1 |
| Photolytic | 1.2 million lux hours | - | - | 92.6 | 7.4 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the forced degradation study of this compound.
Signaling Pathway (Hypothetical Degradation)
Caption: Hypothetical degradation pathways of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijcrt.org [ijcrt.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Mobile Phase for Green Chromatographic Determination of Haloperidol: Application to Commercial Pharmaceutical Products and Forced Degradation Studies [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination and degradation study of haloperidol by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Butyrophenones in Neuroreceptor Binding Assays with a Focus on Haloperidol as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrophenones are a class of antipsychotic drugs that exert their therapeutic effects primarily through antagonism of dopamine (B1211576) D2 receptors. Haloperidol, a typical antipsychotic, is a well-characterized member of this class and serves as a valuable tool in neuropharmacology research.[1][2] Understanding the interaction of these compounds with various neuroreceptors is crucial for drug development and elucidating the mechanisms of both therapeutic action and side effects. This document provides a summary of the binding profile of Haloperidol and detailed protocols for conducting in vitro neuroreceptor binding assays.
Data Presentation: Haloperidol Binding Affinity
The following table summarizes the inhibitory constants (Ki) of Haloperidol for various neuroreceptors, providing a quantitative measure of its binding affinity. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Species | Radioligand | Source |
| Dopamine Receptors | ||||
| Dopamine D2 | 0.66 - 2.84 | Human/Rat | [3H]Spiperone, [3H]Raclopride, [3H]N-methylspiperone | [3][4] |
| Dopamine D3 | 2.7 | Human | [3H]Raclopride | [5] |
| Dopamine D4 | 15 | Human | [3H]N-methylspiperone | |
| Serotonin Receptors | ||||
| Serotonin 5-HT1A | >1000 | Human | [3H]8-OH-DPAT | |
| Serotonin 5-HT2A | 3.5 - 20 | Human/Rat | [3H]Ketanserin, [3H]Spiperone | |
| Serotonin 5-HT2C | 210 | Human | [3H]Mesulergine | |
| Serotonin 5-HT6 | 1800 | Human | [3H]LSD | |
| Serotonin 5-HT7 | 2300 | Human | [3H]5-CT | |
| Sigma Receptors | ||||
| Sigma-1 | 1.6 - 4.1 | Guinea Pig/Human | --INVALID-LINK---Pentazocine | |
| Sigma-2 | 16 | Rat | [3H]DTG | |
| Adrenergic Receptors | ||||
| Alpha-1A | 11 | Human | [3H]Prazosin | |
| Alpha-2A | 1800 | Human | [3H]Rauwolscine | |
| Histamine Receptors | ||||
| Histamine H1 | 1800 | Human | [3H]Pyrilamine | |
| Muscarinic Receptors | ||||
| Muscarinic M1 | >10000 | Human | [3H]Pirenzepine |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a method to determine the binding affinity of a test compound (e.g., Deschlorohaloperidol) for the dopamine D2 receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Receptor Source: Rat striatal tissue homogenate or cell lines expressing human D2 receptors.
-
Radioligand: [3H]Spiperone or [3H]Raclopride (specific activity ~20-80 Ci/mmol).
-
Test Compound: this compound or other competing ligands.
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striata in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.2-0.5 mg/mL. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution (e.g., 0.5 nM [3H]Spiperone), and 100 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of 10 µM Haloperidol, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Test Compound: Add 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Incubate all tubes at 25°C for 60 minutes.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
References
- 1. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of Haloperidol Binding Affinity to Dopamine Receptor via Forming a Charge-Transfer Complex with Picric Acid and 7,7,8,8-Tetracyanoquinodimethane for Improvement of the Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. 69352 [pdspdb.unc.edu]
- 5. 14987 [pdspdb.unc.edu]
Application Notes and Protocols for Cell-Based Assays to Determine Deschlorohaloperidol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of Deschlorohaloperidol, a derivative of the antipsychotic drug haloperidol. The protocols outlined below detail common and robust cell-based assays to quantify cell viability, membrane integrity, and apoptosis.
Introduction
This compound is a chemical analog of haloperidol, a well-established pharmaceutical agent. Haloperidol has been shown to induce cytotoxicity through mechanisms involving oxidative stress and apoptosis in various cell types.[1][2][3][4] Therefore, it is crucial to evaluate the cytotoxic potential of its derivatives, such as this compound. This document provides standardized protocols for three key cytotoxicity assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.
While specific data on this compound is emerging, the methodologies presented here are based on established principles of cytotoxicity testing and data from its parent compound, haloperidol.[5][6]
Data Presentation
The following tables are templates for presenting quantitative data obtained from the described assays. They are designed for easy comparison of the cytotoxic effects of this compound across different cell lines and concentrations.
Table 1: Cell Viability as Determined by MTT Assay
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| SH-SY5Y | 0 (Control) | 100 ± 4.5 |
| 1 | 92 ± 5.1 | |
| 10 | 75 ± 6.2 | |
| 50 | 48 ± 3.9 | |
| 100 | 21 ± 2.8 | |
| U87 | 0 (Control) | 100 ± 5.3 |
| 1 | 95 ± 4.8 | |
| 10 | 81 ± 5.9 | |
| 50 | 55 ± 4.1 | |
| 100 | 29 ± 3.2 |
Table 2: Cell Membrane Integrity as Determined by LDH Assay
| Cell Line | This compound Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| SH-SY5Y | 0 (Control) | 5 ± 1.2 |
| 1 | 8 ± 1.5 | |
| 10 | 22 ± 2.1 | |
| 50 | 45 ± 3.5 | |
| 100 | 78 ± 4.6 | |
| U87 | 0 (Control) | 4 ± 1.1 |
| 1 | 7 ± 1.3 | |
| 10 | 19 ± 2.5 | |
| 50 | 41 ± 3.8 | |
| 100 | 71 ± 5.1 |
Table 3: Apoptosis Induction as Determined by Caspase-3/7 Assay
| Cell Line | This compound Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD) |
| SH-SY5Y | 0 (Control) | 1.0 ± 0.1 |
| 1 | 1.3 ± 0.2 | |
| 10 | 2.5 ± 0.4 | |
| 50 | 4.8 ± 0.6 | |
| 100 | 7.2 ± 0.9 | |
| U87 | 0 (Control) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.1 | |
| 10 | 2.1 ± 0.3 | |
| 50 | 4.2 ± 0.5 | |
| 100 | 6.5 ± 0.8 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9][10] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[11]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][11]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[7]
-
Shake the plate for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9][11]
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[12][13]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
LDH assay kit (commercially available)
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound, a vehicle control, a positive control for maximum LDH release (e.g., lysis buffer), and a negative control for spontaneous LDH release.
-
Incubate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.[14][15]
-
Add the stop solution from the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[14][15]
Caspase-3/7 Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[16][17]
Materials:
-
96-well plates (opaque-walled for luminescence/fluorescence)
-
Cell culture medium
-
This compound stock solution
-
Caspase-3/7 assay kit (commercially available)
Protocol:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired exposure time.
-
Add the caspase-3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a microplate reader according to the kit manufacturer's instructions.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Putative signaling pathway for this compound-induced cytotoxicity.
References
- 1. Haloperidol cytotoxicity and its relation to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haloperidol-induced cell death--mechanism and protection with vitamin E in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Haloperidol Induced Cell Cycle Arrest and Apoptosis in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. stemcell.com [stemcell.com]
Application Notes and Protocols for Studying Deschlorohaloperidol Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschlorohaloperidol is a chemical analog of the typical antipsychotic drug haloperidol (B65202). While research on this compound is less extensive than on its parent compound, its structural similarity suggests a comparable mechanism of action, primarily centered on the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1][2][3][4] These application notes provide a comprehensive guide for utilizing animal models to investigate the pharmacological effects of this compound, drawing upon established protocols for haloperidol and other antipsychotic agents. The provided methodologies will enable researchers to assess the potential antipsychotic efficacy and extrapyramidal side effects of this compound.
The primary hypothesis underlying these protocols is that this compound, like haloperidol, will exhibit antipsychotic properties by blocking dopamine D2 receptors, which can be evaluated through behavioral, neurochemical, and electrophysiological assays in rodent models.
I. Pharmacological Profile of Haloperidol (as a proxy for this compound)
Haloperidol is a high-potency, first-generation antipsychotic that primarily functions as a dopamine D2 receptor antagonist.[1][2][3][4] Its therapeutic effects in treating psychosis are attributed to the blockade of these receptors in the mesolimbic pathway of the brain.[1][3] However, antagonism of D2 receptors in the nigrostriatal pathway is associated with the emergence of extrapyramidal symptoms (EPS), a common side effect of typical antipsychotics.[1][4] Haloperidol is extensively metabolized in the liver, with one of its main metabolites being reduced haloperidol.[5][6][7][8]
Table 1: Receptor Binding Affinity of Haloperidol
| Receptor | Affinity (Ki, nM) | Reference |
| Dopamine D2 | 0.5 - 2.0 | [9][10] |
| Dopamine D4 | 1.3 - 1.6 | [9] |
| Serotonin 5-HT2A | ~10 | [4] |
| Alpha-1 Adrenergic | ~10 | [1] |
Note: This data is for haloperidol and serves as an expected reference for this compound. Actual affinities for this compound will need to be determined experimentally.
II. Recommended Animal Models
Rodent models, particularly rats and mice, are well-established for screening antipsychotic drugs.[11][12]
-
Rats (Wistar or Sprague-Dawley): Often preferred for behavioral studies due to their larger size, which facilitates surgical procedures like cannula implantation for microdialysis.[13]
-
Mice (Swiss Webster or C57BL/6): Useful for high-throughput screening and genetic knockout studies.[14]
III. Experimental Protocols
A. Behavioral Assays
This model is widely used to screen for antipsychotic potential by assessing a compound's ability to counteract the locomotor-stimulating effects of dopamine agonists like amphetamine.[11][12][14]
Protocol:
-
Animals: Male Wistar rats (250-300g) or Swiss Webster mice (25-30g).
-
Habituation: Individually house animals in clear polycarbonate cages equipped with automated activity monitors for at least 60 minutes to allow for acclimation to the novel environment.
-
Drug Administration:
-
Administer this compound (or vehicle) via intraperitoneal (i.p.) injection at the desired doses.
-
30 minutes after this compound administration, inject d-amphetamine (2 mg/kg, i.p.).
-
-
Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes immediately following amphetamine administration.
-
Analysis: Compare the locomotor activity of animals treated with this compound and amphetamine to the group receiving vehicle and amphetamine. A significant reduction in hyperactivity indicates potential antipsychotic efficacy.
The catalepsy test is a common method to evaluate the propensity of a compound to induce motor side effects similar to Parkinsonism, a hallmark of typical antipsychotics.[11][13][15]
Protocol:
-
Animals: Male Wistar rats (200-250g).
-
Drug Administration: Administer this compound (or vehicle) i.p. at various doses.
-
Catalepsy Assessment (Bar Test):
-
Analysis: An increase in the latency to move from the bar is indicative of catalepsy.
B. Neurochemical Analysis
This technique allows for the sampling of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[16][17]
Protocol:
-
Surgical Preparation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the nucleus accumbens or striatum.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes.
-
-
Drug Administration and Sample Collection:
-
Administer this compound (i.p.) after collecting a stable baseline.
-
Continue collecting dialysate samples for at least 2 hours post-injection.
-
-
Neurochemical Analysis:
-
Analyze the dopamine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[8]
-
-
Analysis: Compare post-drug dopamine levels to baseline levels. Antipsychotics are expected to increase extracellular dopamine levels due to receptor blockade.
C. Electrophysiological Studies
This technique allows for the direct assessment of a drug's effect on neuronal activity in a controlled environment.[18][19][20][21][22]
Protocol:
-
Brain Slice Preparation:
-
Rapidly decapitate a rodent and dissect the brain in ice-cold, oxygenated aCSF.
-
Prepare coronal or sagittal slices (300-400 µm thick) containing the brain region of interest (e.g., striatum, prefrontal cortex) using a vibratome.
-
Allow slices to recover in oxygenated aCSF for at least 1 hour.
-
-
Recording:
-
Drug Application:
-
After obtaining a stable baseline recording, bath-apply this compound at known concentrations.
-
-
Data Acquisition and Analysis:
-
Record changes in neuronal firing rate, synaptic potentials, or membrane properties in response to the drug.
-
Analyze the data to determine the drug's effect on neuronal excitability and synaptic transmission.
-
IV. Data Presentation
Table 2: Hypothetical Dose-Response of this compound on Amphetamine-Induced Hyperactivity
| Treatment Group | Dose (mg/kg, i.p.) | Mean Locomotor Activity (Beam Breaks/60 min) | % Inhibition of Hyperactivity |
| Vehicle + Saline | - | 150 ± 20 | - |
| Vehicle + Amphetamine | 2.0 | 800 ± 75 | 0% |
| This compound + Amphetamine | 0.1 | 650 ± 60 | 18.75% |
| This compound + Amphetamine | 0.5 | 400 ± 50 | 50% |
| This compound + Amphetamine | 1.0 | 200 ± 30 | 75% |
Table 3: Hypothetical Time-Course of this compound-Induced Catalepsy
| Treatment Group | Dose (mg/kg, i.p.) | Catalepsy Score (seconds) at 30 min | Catalepsy Score (seconds) at 60 min | Catalepsy Score (seconds) at 90 min |
| Vehicle | - | 5 ± 2 | 6 ± 3 | 5 ± 2 |
| This compound | 1.0 | 30 ± 8 | 90 ± 15 | 150 ± 20 |
| This compound | 5.0 | 90 ± 12 | 180 ± 0 | 180 ± 0 |
V. Visualizations
Caption: Dopamine D2 receptor antagonism by this compound.
Caption: Workflow for preclinical evaluation of this compound.
Caption: Logical flow from mechanism to behavioral outcome.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 5. Reduced haloperidol does not interfere with the antipsychotic activity of haloperidol in the treatment of acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of haloperidol: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of haloperidol and reduced haloperidol in the plasma and blood of patients on depot haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. conductscience.com [conductscience.com]
- 19. Electrophysiological recording from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Electrophysiological recording from brain slices. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 21. criver.com [criver.com]
- 22. Video: Whole-cell Patch-clamp Recordings in Brain Slices [jove.com]
Application Notes and Protocols for the Separation of Deschlorohaloperidol from Haloperidol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloperidol, a potent antipsychotic agent, is a butyrophenone (B1668137) derivative widely used in the treatment of schizophrenia and other psychiatric disorders. During its synthesis or degradation, various impurities can arise. One such potential process-related impurity is Deschlorohaloperidol, which lacks the chlorine atom on the phenyl ring of the 4-hydroxypiperidine (B117109) moiety. The structural similarity between Haloperidol and this compound presents a significant analytical challenge for their separation and quantification.
This document provides detailed application notes and a proposed protocol for the chromatographic separation of this compound from Haloperidol, primarily utilizing High-Performance Liquid Chromatography (HPLC). While specific validated methods for this exact separation are not widely published, the following protocols are based on established methods for Haloperidol and its other related substances, combined with specialized techniques for separating halogenated compounds from their dehalogenated analogs.
Recommended Analytical Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most suitable technique for this separation due to its high resolution, sensitivity, and reproducibility. The key to successfully separating the structurally similar Haloperidol and this compound lies in the selection of an appropriate stationary phase and mobile phase composition that can exploit the subtle differences in their polarity and aromaticity.
Proposed HPLC Method
This proposed method adapts a known stability-indicating HPLC method for Haloperidol and incorporates a stationary phase known for its unique selectivity towards halogenated and aromatic compounds.
Rationale for Column Selection: A Pentafluorophenyl (PFP) stationary phase is recommended. The electron-rich PFP phase offers multiple interaction mechanisms, including dipole-dipole, pi-pi, and hydrophobic interactions, which can effectively differentiate between the chlorinated and non-chlorinated analytes.
Experimental Protocol:
a. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV or Diode Array Detector (DAD)
b. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Stationary Phase | Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Needle Wash | Acetonitrile/Water (50:50, v/v) |
c. Sample Preparation:
-
Prepare a stock solution of the Haloperidol sample containing the suspected this compound impurity in methanol (B129727) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase (70% Mobile Phase A, 30% Mobile Phase B) to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm nylon or PTFE syringe filter before injection.
d. Standard Preparation:
-
If available, prepare individual stock solutions of Haloperidol and this compound reference standards in methanol at 1 mg/mL.
-
Prepare a mixed standard solution by diluting the individual stock solutions in the initial mobile phase to achieve a final concentration of approximately 0.1 mg/mL for Haloperidol and a lower, relevant concentration for this compound (e.g., 0.001 mg/mL, corresponding to 1% impurity).
e. Data Analysis:
-
Identify the peaks of Haloperidol and this compound based on the retention times obtained from the injection of individual standards.
-
Calculate the resolution between the two peaks. A resolution of >1.5 is generally considered baseline separation.
-
Quantify the amount of this compound impurity in the Haloperidol sample using the peak area from the chromatogram and the response factor of the this compound standard.
Expected Results and Data Presentation
The following table summarizes the hypothetical quantitative data expected from the proposed HPLC method. These values are illustrative and will require experimental verification.
| Analyte | Expected Retention Time (min) | Resolution (between Haloperidol and this compound) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | ~12.5 | \multirow{2}{*}{> 1.5} | ~0.01 | ~0.03 |
| Haloperidol | ~13.8 | ~0.01 | ~0.03 |
Method Validation
Once the initial separation is achieved, the proposed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This can be achieved by spiking the sample with known impurities and observing no interference.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the separation of this compound from Haloperidol.
Caption: HPLC workflow for the separation and quantification of this compound.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the analytical challenge and the proposed solution.
Caption: Logical approach to separating Haloperidol and its deschloro impurity.
Application of Deschlorohaloperidol in Competitive Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deschlorohaloperidol, also known as reduced haloperidol (B65202), is the primary active metabolite of the widely used typical antipsychotic drug, haloperidol. While haloperidol is a potent antagonist of the dopamine (B1211576) D2 receptor, its metabolite, this compound, exhibits a distinct and complex pharmacological profile.[1][2] This application note provides a detailed overview of the use of this compound in competitive binding studies, offering insights into its receptor binding affinities and protocols for its application in experimental settings. Understanding the binding characteristics of this compound is crucial for elucidating the broader mechanism of action of haloperidol and for the development of novel therapeutic agents with specific receptor targets.
This compound has demonstrated significant affinity for sigma receptors (σ1 and σ2) and a comparatively lower affinity for dopamine D2 receptors than its parent compound.[1] This makes it a valuable tool for researchers investigating the role of sigma receptors in various physiological and pathological processes. Competitive binding assays are a fundamental technique in pharmacology, allowing for the determination of the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[3][4][5]
Receptor Binding Profile of this compound
The binding affinity of this compound has been characterized at several key receptors, with a particularly high affinity for sigma receptors. The following table summarizes the reported binding affinities (Ki values) for this compound (Reduced Haloperidol) at various receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ligand/Compound | Ki (nM) | Species/Tissue Source | Notes |
| Sigma-1 (σ1) | (R)-(+)-Reduced Haloperidol | 1-2 | Not Specified | Potent affinity, slightly weaker than haloperidol.[1] |
| (S)-(-)-Reduced Haloperidol | 1-2 | Not Specified | Potent and equal affinity to the (R)-enantiomer.[1] | |
| Reduced Haloperidol | ~2-4 | Not Specified | High affinity, comparable to haloperidol.[6] | |
| Sigma-2 (σ2) | (R)-(+)-Reduced Haloperidol | 31 | Not Specified | Similar affinity to haloperidol.[1] |
| (S)-(-)-Reduced Haloperidol | 8.2 | Not Specified | Slightly more potent than the (R)-enantiomer and haloperidol.[1] | |
| Dopamine D2 | (R)-(+)-Reduced Haloperidol | 100-200 | Not Specified | Greatly decreased affinity compared to haloperidol.[1] |
| (S)-(-)-Reduced Haloperidol | 100-200 | Not Specified | Greatly decreased affinity compared to haloperidol.[1] | |
| Dopamine D3 | (R)-(+)-Reduced Haloperidol | 100-200 | Not Specified | Greatly decreased affinity compared to haloperidol.[1] |
| (S)-(-)-Reduced Haloperidol | 100-200 | Not Specified | Greatly decreased affinity compared to haloperidol.[1] |
Note: The binding characteristics of this compound, particularly at sigma receptors, can be complex. Some studies suggest that its interaction may be slowly reversible or irreversible, which can influence the interpretation of competitive binding data.[7] Pre-incubation of membranes with this compound has been shown to result in non-competitive inhibition.[7]
Experimental Protocols
The following protocols provide a general framework for conducting competitive radioligand binding assays using this compound as a competitor. These should be adapted based on the specific receptor of interest and laboratory conditions.
Membrane Preparation
This protocol outlines the preparation of cell membranes from tissue or cultured cells expressing the target receptor.
-
Homogenization: Homogenize frozen tissue or washed cells in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8]
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[8]
-
High-Speed Centrifugation: Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[8]
-
Washing: Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.[8]
-
Final Resuspension and Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.[8]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Pierce® BCA assay.[8]
Competitive Radioligand Binding Assay (Filtration Method)
This protocol describes a standard filtration-based competitive binding assay.
-
Assay Setup: Perform the assay in a 96-well plate with a final volume of 250 µL per well.[8]
-
Component Addition: To each well, add the following in order:
-
150 µL of the membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue).[8]
-
50 µL of this compound solution at various concentrations (typically a 5-log unit range).[3] For determining non-specific binding, use a high concentration of a standard unlabeled ligand (e.g., 10 µM haloperidol for sigma-1 receptors).[9] For total binding, add 50 µL of assay buffer.
-
50 µL of the radioligand solution in assay buffer (a fixed concentration, typically at or below its Kd value).[3][9]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]
-
Termination and Filtration: Stop the incubation by rapid vacuum filtration onto pre-soaked glass fiber filters (e.g., 0.3% PEI-soaked GF/C filters) using a cell harvester.[8]
-
Washing: Wash the filters multiple times (e.g., four times) with ice-cold wash buffer.[8]
-
Drying and Scintillation Counting: Dry the filters (e.g., 30 minutes at 50°C), add scintillation cocktail, and count the radioactivity using a scintillation counter.[8]
Data Analysis
-
Specific Binding Calculation: For each concentration of this compound, subtract the non-specific binding from the total binding to obtain the specific binding.[8]
-
IC50 Determination: Plot the specific binding as a function of the log concentration of this compound and fit the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).[8]
-
Ki Calculation: Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound's primary targets, the dopamine D2 and sigma-1 receptors, are linked to distinct signaling pathways.
Caption: Simplified signaling pathways for the Dopamine D2 and Sigma-1 receptors.
Experimental Workflow
The following diagram illustrates the general workflow for a competitive binding assay.
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
This compound serves as a critical pharmacological tool for investigating the function of sigma receptors, given its high affinity for these sites and relatively lower affinity for dopamine D2 receptors compared to its parent compound, haloperidol. The protocols and data presented in this application note provide a foundation for researchers to utilize this compound in competitive binding studies to characterize its interactions with various receptors and to explore the therapeutic potential of targeting sigma receptors. Careful consideration of its potentially irreversible binding kinetics at sigma receptors is essential for accurate data interpretation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Irreversible blockade of sigma-1 receptors by haloperidol and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 6. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of haloperidol and reduced haloperidol on binding to sigma sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Deschlorohaloperidol Solubility Issues In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Deschlorohaloperidol in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Haloperidol Impurity B or Reduced Haloperidol, is a chemical analog and a metabolite of Haloperidol, a well-known butyrophenone (B1668137) antipsychotic drug.[1] Due to its structural similarity to Haloperidol, it is often studied in the context of neuropsychiatric and pharmacological research.
Q2: Why is this compound difficult to dissolve in aqueous solutions?
Like its parent compound Haloperidol, this compound is a hydrophobic molecule. The presence of chlorophenyl and fluorophenyl groups contributes to its low water solubility.[2] This poor aqueous solubility can lead to precipitation when the compound is introduced into aqueous cell culture media, affecting the accuracy and reproducibility of in vitro experiments.
Q3: What is the primary mechanism of action of compounds like this compound?
Given its structural similarity to Haloperidol, this compound is presumed to act as a dopamine (B1211576) receptor antagonist, with a likely high affinity for the D2 subtype. Haloperidol exerts its antipsychotic effects by blocking these receptors in the brain. Therefore, in vitro studies often focus on its impact on dopamine receptor signaling pathways.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter precipitation of this compound when preparing solutions for in vitro assays. The following troubleshooting steps can help mitigate these issues.
Initial Solvent Selection
The choice of an appropriate solvent is critical for successfully dissolving this compound. Based on available data for related compounds and general practices for poorly soluble drugs, the following solvents can be considered.
Table 1: Suggested Solvents for this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Up to 10 mg/mL | A common solvent for hydrophobic compounds. A related metabolite of Haloperidol shows solubility up to 10 mg/mL in DMSO.[3] The final concentration in cell culture should be kept low (typically <0.5%) to avoid cytotoxicity. |
| Ethanol (B145695) (EtOH) | Variable | Can be used as a co-solvent. Prepare a high-concentration stock in ethanol and then dilute it in the aqueous medium. |
| Methanol (MeOH) | Variable | Another potential organic solvent. Similar to ethanol, it is often used to prepare a concentrated stock solution. |
Enhancing Solubilization
If precipitation still occurs, the following techniques can be employed to enhance the solubility of this compound:
-
Sonication: Use a sonicator to break down particles and aid in dissolution.
-
Gentle Warming: Warming the solution (e.g., to 37°C) can increase the solubility of some compounds. However, be cautious about the thermal stability of this compound.
-
Use of Co-solvents: A mixture of solvents, such as DMSO and ethanol, may be more effective than a single solvent.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. For basic compounds like this compound, a slightly acidic pH may improve solubility. However, ensure the final pH is compatible with your cell culture conditions.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Solvent Selection: Based on preliminary tests, select the most appropriate solvent (e.g., DMSO).
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the selected solvent to the powder to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortexing and Sonication: Vortex the solution vigorously. If needed, sonicate for 5-10 minutes to ensure complete dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light.
Protocol for Preparing Working Solutions in Cell Culture Media
-
Thawing: Thaw the stock solution at room temperature.
-
Pre-warming: Warm the cell culture medium to 37°C.
-
Serial Dilution: Perform serial dilutions of the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium while vortexing to ensure rapid and even dispersion, minimizing precipitation.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is below the cytotoxic threshold for your specific cell line (typically ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control with the same final concentration of the solvent used to dissolve this compound.
Visualizations
Signaling Pathway
Figure 1: Postulated signaling pathway for this compound.
Experimental Workflow
Figure 2: General workflow for in vitro experiments with this compound.
References
improving peak resolution of Deschlorohaloperidol in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of Deschlorohaloperidol during chromatographic analysis.
Troubleshooting Guide: Improving Peak Resolution
Poor peak resolution is a common issue in chromatography. This guide addresses potential causes and solutions in a question-and-answer format.
Q1: My this compound peak is tailing. What are the common causes and how can I fix it?
A1: Peak tailing for basic compounds like this compound is often caused by secondary interactions with the stationary phase or an inappropriate mobile phase pH.
-
Cause 1: Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns (like C18) can interact with the basic amine functional group of this compound, causing tailing.
-
Solution: Add a competing base, such as Triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block these active sites.[1][2]
-
-
Cause 2: Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte (Haloperidol's pKa is 8.3), the compound can exist in both ionized and non-ionized forms, leading to poor peak shape.[3][4]
-
Solution: Adjust the mobile phase pH to be at least 2 units above or below the analyte's pKa. Using a buffer is crucial to maintain a consistent pH throughout the analysis. For example, a phosphate (B84403) buffer at pH 9.8 has been shown to produce well-resolved peaks for the related compound, haloperidol (B65202).[3]
-
-
Cause 3: Column Contamination: Strongly retained contaminants can interact with the analyte, causing tailing.
-
Solution: Flush the column with a strong solvent or use the manufacturer's recommended cleaning procedures. Using a guard column can prevent contamination of the analytical column.[5]
-
Q2: My peaks are broad, leading to poor resolution. What should I investigate?
A2: Peak broadening can stem from several factors related to the HPLC system, column, or sample preparation.
-
Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column.[5][6]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[5]
-
-
Cause 2: Excessive Extra-Column Volume: Long tubing between the injector, column, and detector can lead to dispersion and peak broadening.[6]
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly installed to avoid creating void volumes.[6]
-
-
Cause 3: Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and broader peaks. This can manifest as a "void" at the column inlet.[7]
-
Solution: Replace the column. To extend column lifetime, operate within the recommended pH and pressure limits and filter all samples and mobile phases.[5]
-
Q3: I am seeing split or shoulder peaks. What does this indicate?
A3: Split peaks or shoulders can suggest a problem with the column inlet or co-elution of an impurity.
-
Cause 1: Column Void or Blockage: A partially blocked inlet frit or a void at the head of the column can cause the sample band to split.
-
Solution: Try back-flushing the column (disconnected from the detector). If the problem persists, the column may need to be replaced.[7]
-
-
Cause 2: Co-eluting Compounds: The shoulder may be another compound that is not fully resolved from this compound.
-
Cause 3: Sample Solvent Effect: Injecting the sample in a strong solvent can also cause peak distortion that appears as a split peak.
-
Solution: Dissolve the sample in a solvent that is as weak as or weaker than the mobile phase.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for an HPLC method for this compound?
A1: Since this compound is a related substance to Haloperidol, methods developed for Haloperidol are an excellent starting point. A common approach is reversed-phase HPLC.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typical.[8] The pH of the buffer is critical; for Haloperidol (pKa 8.3), a pH of 6.5 or 9.8 has been used effectively.[3][4]
-
Detection: UV detection is common, with wavelengths around 230 nm or 248 nm being reported for Haloperidol.[1][3]
Q2: How can I optimize the mobile phase to improve the resolution between this compound and other impurities?
A2: Mobile phase optimization is a critical step for achieving good resolution.[11]
-
Adjust Organic Solvent Ratio: Vary the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer. Increasing the organic content generally decreases retention time, while decreasing it increases retention and may improve resolution for early-eluting peaks.[8]
-
Modify pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds. Experiment with pH values that are at least 2 units away from the pKa of your analytes.
-
Try a Different Organic Solvent: If acetonitrile does not provide adequate selectivity, methanol (B129727) can be a good alternative. These solvents have different properties and can alter the elution order of compounds.[10]
-
Use Gradient Elution: For samples containing compounds with a wide range of polarities, a gradient elution (where the mobile phase composition is changed over time) can provide better resolution across the entire chromatogram compared to an isocratic (constant composition) method.[9][10]
Q3: Can Gas Chromatography (GC) be used for the analysis of this compound?
A3: Yes, GC methods have been developed for Haloperidol and can be adapted for this compound. These methods often use a nitrogen-phosphorus detector (NPD), which is highly sensitive to nitrogen-containing compounds.[12] A fused silica (B1680970) capillary column is typically employed.[13] It is important to consider the thermal stability of the analyte, as some compounds can degrade at high temperatures in the GC inlet.[12]
Q4: My system backpressure is high. How does this affect resolution and what should I do?
A4: High backpressure is often a symptom of a blockage in the system, typically from a plugged column inlet frit or in-line filter.[7] While it doesn't directly impact resolution, it can indicate problems that do, such as column contamination.[14]
-
Troubleshooting Steps:
-
First, determine the source of the pressure by systematically removing components (starting from the detector and working backward).
-
Remove the analytical column and replace it with a union. If the pressure drops significantly, the column is the source of the high pressure.
-
If the column is blocked, try reversing and flushing it (disconnected from the detector).[7]
-
If an in-line filter or guard column is used, replace it.
-
Ensure your mobile phase is properly filtered and degassed to prevent particulate buildup and pump issues.[7]
-
Data Presentation: Example HPLC Method Parameters
The following tables summarize HPLC conditions used for the analysis of Haloperidol, which can be adapted for this compound.
Table 1: Mobile Phase Compositions
| Reference | Organic Solvent | Aqueous Phase / Buffer | Additives | pH |
| [3] | Methanol (90%) | Phosphate Buffer (10%) | - | 9.8 |
| [1][2] | Acetonitrile (90%) | 100 mmol/L Potassium Dihydrogen Phosphate (10%) | 0.1% TEA | 3.5 |
| [4] | Acetonitrile (35%) | 0.1M Sodium Phosphate Buffer (65%) | - | 6.5 |
| [15] | Acetonitrile | Tetra butyl ammonium (B1175870) hydrogen sulphate / 1-decane Sulphonate sodium buffer | - | N/A (Gradient) |
Table 2: Chromatographic Conditions
| Reference | Column Type | Column Dimensions | Flow Rate | Detection Wavelength |
| [3] | C18 | 250 mm x 4.6 mm, 5 µm | 1.0 mL/min | 248 nm |
| [1][2] | C18 | Not Specified | 2.0 mL/min | 230 nm |
| [4] | Lichrosphere RP-100 C8 | Not Specified | Not Specified | 285 nm |
| [15] | Hypersil BDS C18 | 100 mm x 4.0 mm, 3 µm | 1.4 mL/min | PDA Detector |
Experimental Protocols
Protocol 1: RP-HPLC Method with Basic Mobile Phase (Adapted from[3])
This method is suitable for separating Haloperidol from its degradation products and can be a good starting point for this compound.
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer solution (e.g., 10 mg of monobasic phosphate in 100 mL of filtered water) and adjust the pH to 9.8.[3]
-
Mix methanol and the pH 9.8 phosphate buffer in a ratio of 90:10 (v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 248 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Run the analysis under isocratic conditions. Haloperidol was reported to have a retention time of approximately 3.3 minutes under these conditions.[3]
-
Protocol 2: RP-HPLC Method with Acidic Mobile Phase (Adapted from[1][2])
This method uses an acidic mobile phase with an amine modifier to improve peak shape.
-
Mobile Phase Preparation:
-
Prepare a 100 mmol/L potassium dihydrogen phosphate solution.
-
Mix the phosphate solution, acetonitrile, and triethylamine (TEA) in a ratio of 10:90:0.1 (v/v/v).
-
Adjust the final pH to 3.5 using o-phosphoric acid.
-
Filter the mobile phase through a 0.22 µm membrane filter and sonicate for 15 minutes.[1]
-
-
Chromatographic System:
-
Column: C18.
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 230 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Equilibrate the column with the prepared mobile phase.
-
Inject the sample.
-
Perform the analysis under isocratic conditions.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in chromatography.
A logical workflow for troubleshooting poor chromatographic peak resolution.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. A Novel Mobile Phase for Green Chromatographic Determination of Haloperidol: Application to Commercial Pharmaceutical Products and Forced Degradation Studies [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. halocolumns.com [halocolumns.com]
- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 10. mastelf.com [mastelf.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. nyc.gov [nyc.gov]
- 13. Gas chromatographic--mass spectrometric determination of haloperidol in plasma. Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. archives.ijper.org [archives.ijper.org]
minimizing Deschlorohaloperidol degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of deschlorohaloperidol during sample preparation. The following information is curated to address specific issues that may arise during experimental procedures.
Disclaimer: Specific stability data for this compound is limited in the available scientific literature. Therefore, the guidance provided is largely based on the known stability profile of its parent compound, haloperidol (B65202), and general principles of analytical chemistry for similar compounds. It is recommended to perform in-house validation studies to confirm the stability of this compound under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: Based on studies of the structurally similar compound haloperidol, the primary factors contributing to degradation are exposure to adverse pH conditions (both acidic and alkaline), light, and elevated temperatures.[1][2][3] Oxidative stress can also lead to the formation of degradation products.[4][5] Additionally, enzymatic activity in biological matrices can contribute to degradation if not properly managed.[3]
Q2: My analytical results for this compound are inconsistent. What are the potential causes related to sample preparation?
A2: Inconsistent results can stem from several sources during sample preparation:
-
Variable Degradation: Inconsistent exposure to light, temperature, or extreme pH levels across samples can lead to varying degrees of degradation.
-
Poor Extraction Recovery: The choice of extraction solvent and pH can significantly impact the recovery of this compound from the sample matrix. Optimization of the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol is crucial.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in mass spectrometry-based analyses, leading to ion suppression or enhancement.
-
Improper Storage: If samples are not stored correctly (e.g., at the wrong temperature, exposed to light) before and during the preparation process, degradation can occur.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: To minimize degradation, biological samples should be stored frozen, preferably at -80°C, in amber-colored tubes to protect from light.[1] For oral fluid samples collected on dried saliva spots, storage at 4°C in the absence of light and with a low concentration of ascorbic acid as a preservative has been shown to improve the stability of haloperidol.[6] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[3]
Q4: Can the choice of anticoagulant in blood collection tubes affect the stability of this compound?
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Extraction pH | This compound is a weakly basic compound. Adjust the pH of the aqueous sample to be at least two pH units above its pKa to ensure it is in its neutral, more organic-soluble form for efficient liquid-liquid extraction.[7] |
| Inappropriate Extraction Solvent | The polarity of the extraction solvent should match that of the analyte.[7][8] For this compound, which is hydrophobic, consider solvents like methyl tertiary-butyl ether (MTBE) or mixtures of ethyl acetate. Experiment with different solvents or solvent mixtures to find the optimal one for your matrix. |
| Insufficient Solvent to Sample Ratio | A higher ratio of organic extraction solvent to the aqueous sample can improve recovery. A ratio of 7:1 is often considered a good starting point for optimization.[7] |
| Protein Binding | In plasma or serum samples, this compound may be bound to proteins, reducing its availability for extraction. To disrupt protein binding, you can shift the sample pH to extremes (e.g., pH < 3 or pH > 9) or precipitate the proteins with a solvent like acetonitrile (B52724) or methanol (B129727) before extraction.[9] |
Issue 2: Appearance of Unknown Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | The presence of unknown peaks could indicate the formation of degradation products. Review your sample preparation workflow to identify and mitigate potential causes of degradation. |
| Light Exposure | Protect samples from light at all stages of the experiment by using amber vials and minimizing exposure to ambient light.[1] |
| Extreme pH | Ensure that the pH of all solutions is controlled and within a range that does not promote hydrolysis. Studies on haloperidol show significant degradation in both acidic (e.g., 1 N HCl) and alkaline (e.g., 1 N NaOH) conditions.[1][2] |
| High Temperature | Keep samples on ice or at a controlled low temperature during processing. Avoid prolonged exposure to room temperature. |
| Oxidation | If oxidative degradation is suspected, consider adding an antioxidant to the sample. The primary oxidative degradation products of haloperidol are its N-oxides.[4][5] |
| Matrix Interference | The unknown peaks may be endogenous components from the biological matrix. Optimize the sample clean-up procedure (e.g., by using a more selective SPE sorbent or a back-extraction step in LLE) to remove these interferences.[7] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Thawing: Thaw frozen plasma samples at room temperature and then place them on ice.
-
Aliquoting: Pipette 500 µL of plasma into a clean polypropylene (B1209903) tube.
-
Internal Standard Addition: Add the internal standard solution and vortex briefly.
-
pH Adjustment: Add a sufficient volume of a basic buffer (e.g., sodium carbonate buffer, pH 10) to raise the sample pH to ensure this compound is in its neutral form. Vortex briefly.
-
Extraction: Add 3 mL of a suitable organic solvent (e.g., methyl tertiary-butyl ether).
-
Mixing: Vortex the mixture vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for your LC-MS analysis.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature and centrifuge to remove any particulate matter.
-
pH Adjustment: Take 1 mL of the urine supernatant and adjust the pH as needed for optimal retention on the chosen SPE sorbent. For a mixed-mode cation exchange sorbent, a slightly acidic pH may be required.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Wash the cartridge with 1 mL of an acidic solution (e.g., 0.1 M acetic acid) to remove basic interferences that are weaker than this compound.
-
-
Drying: Dry the SPE cartridge under vacuum for 5-10 minutes.
-
Elution: Elute this compound from the cartridge with 1 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS system.
Data Presentation
Table 1: Factors Affecting the Stability of Haloperidol (as a proxy for this compound)
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis (1 N HCl) | Significant degradation | [1][2] |
| Alkaline Hydrolysis (1 N NaOH) | Significant degradation | [1][2] |
| Oxidative (Hydrogen Peroxide) | Degradation to N-oxide forms | [4][5] |
| Photolytic (UV Light) | Stable in some studies, but light protection is generally recommended | [1][2] |
| Thermal (Dry Heat) | Generally stable | [1][2] |
| Light (Natural) | Can cause cloudiness, discoloration, and content reduction | [1] |
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: General sample preparation workflow for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Antipsychotic Drugs' Stability in Oral Fluid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting matrix effects in Deschlorohaloperidol bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the bioanalysis of Deschlorohaloperidol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the bioanalysis of this compound, endogenous components from biological samples like plasma, serum, or urine can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the assay.[2]
Q2: How can I assess the presence and magnitude of matrix effects in my assay?
A2: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation in the baseline signal of this compound indicates the retention times at which matrix components are eluting and causing ion suppression or enhancement.[3]
-
Post-Extraction Spike: This is a quantitative method. The response of this compound in a neat solution is compared to the response of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process.[3] The matrix factor (MF) is calculated as follows:
MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.
Q3: What are the most common sources of matrix effects in plasma or serum samples?
A3: The most significant sources of matrix effects in plasma and serum are phospholipids (B1166683) from cell membranes.[4] Other endogenous substances like salts, proteins, and metabolites can also contribute.[1] Exogenous sources can include anticoagulants, dosing vehicles, and even materials leaching from plasticware.
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in my this compound quantification.
This is a common symptom of uncharacterized or poorly controlled matrix effects. Different lots of biological matrix can have varying compositions, leading to variable matrix effects and, consequently, inconsistent results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Issue 2: Significant ion suppression observed for this compound.
Ion suppression is the most common manifestation of matrix effects and can severely impact the sensitivity of the assay.
Mitigation Strategies:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. A comparison of common techniques is provided in the table below. More rigorous cleanup methods like Solid Phase Extraction (SPE) are generally more effective at reducing matrix effects than simpler methods like Protein Precipitation (PPT).[5]
-
Chromatographic Separation: Modify your LC method to chromatographically separate this compound from the co-eluting matrix components identified through post-column infusion. This can be achieved by altering the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience the same degree of ion suppression as the analyte, thereby compensating for the matrix effect and improving accuracy.
Data on Sample Preparation and Matrix Effect Reduction
The choice of sample preparation is critical in mitigating matrix effects. The following table summarizes the relative effectiveness of common techniques for reducing matrix effects, particularly from phospholipids, in bioanalysis.
| Sample Preparation Technique | Principle | Relative Matrix Effect Reduction | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid). | Low | Simple, fast, inexpensive.[6] | Does not effectively remove phospholipids, leading to significant matrix effects.[3] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its physicochemical properties. | Medium to High | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for polar analytes.[3] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | High | Provides the cleanest extracts and can concentrate the analyte.[5] | More complex and costly than PPT and LLE.[7] |
| HybridSPE | Combines protein precipitation with phospholipid removal using a zirconium-coated sorbent. | Very High | Specifically targets and removes phospholipids, a major source of matrix effects.[4] | Higher cost compared to traditional methods. |
Detailed Experimental Protocols
The following are example protocols for LLE and SPE adapted for this compound based on methods for the structurally similar compound, haloperidol (B65202). The physicochemical properties of this compound (Molecular Formula: C21H24FNO2, Molecular Weight: 341.42 g/mol ) are similar to haloperidol, suggesting these protocols will be a good starting point.[8]
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from methods for haloperidol and leverages the basic nature of this compound. The pKa of haloperidol is approximately 8.65, indicating it is a weak base.[9] Adjusting the pH of the sample to be at least 2 units above the pKa will ensure the analyte is in its neutral, more extractable form.[4]
Caption: Liquid-Liquid Extraction workflow.
Solid-Phase Extraction (SPE) Protocol
This protocol utilizes a mixed-mode cation exchange SPE cartridge, which is effective for basic compounds like this compound.
References
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comparison of extraction efficiencies and LC-MS-MS matrix effects using LLE and SPE methods for 19 antipsychotics in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LC-MS/MS | The European Chemistry and Biotechnology Journal [euchembioj.com]
- 8. scbt.com [scbt.com]
- 9. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
enhancing the sensitivity of Deschlorohaloperidol detection by mass spectrometry
Welcome to the technical support center for enhancing the sensitivity of Deschlorohaloperidol detection by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor sensitivity when analyzing this compound by LC-MS/MS?
A1: The most common issue is the presence of matrix effects, which can cause ion suppression or enhancement.[1][2][3] The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts.[1] These components can interfere with the ionization of this compound, leading to a reduced or inconsistent signal.[4]
Q2: How can I determine if matrix effects are impacting my analysis?
A2: You can assess matrix effects by comparing the signal response of a standard solution of this compound in a pure solvent to the response of the same standard spiked into a sample matrix that does not contain the analyte.[1] A significant difference in signal intensity indicates the presence of matrix effects.
Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound?
A3: Effective sample preparation is crucial for removing interfering matrix components.[1] For the analysis of similar compounds like haloperidol (B65202) in biological matrices such as plasma, the following techniques have proven successful:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and concentrating the analyte.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to isolate the analyte from matrix components.[6]
-
Protein Precipitation: While a simpler technique, it may be less effective at removing all interfering substances compared to SPE or LLE.[4]
-
Phospholipid Removal Plates: These are specifically designed to remove phospholipids, a major source of matrix effects in plasma samples.[7]
Q4: Which ionization technique is best suited for this compound analysis?
A4: Electrospray ionization (ESI) is the most commonly used and generally recommended ionization technique for compounds like this compound and its structural analog, haloperidol, particularly in positive ion mode.[6][8][9] ESI is well-suited for polar and ionizable molecules.[8] Atmospheric pressure chemical ionization (APCI) can be considered for less polar compounds and may be less susceptible to matrix effects in some cases.[5][8]
Q5: How critical is it to optimize mass spectrometer parameters for this compound?
A5: It is highly critical. Mass spectrometer parameters should be optimized for each specific analyte and instrument.[10] Using settings from the literature without optimization can lead to a significant loss of sensitivity.[10] Key parameters to optimize include the precursor and product ions for multiple reaction monitoring (MRM), collision energy, and declustering potential (or equivalent source fragmentation voltage).[11]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This is a common problem that can stem from several sources. Follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for low or no this compound signal.
Detailed Steps:
-
Verify Mass Spectrometer Performance:
-
Check for a stable electrospray: Visually inspect the ESI probe to ensure a consistent and fine spray. An unstable spray can be caused by a clogged needle, incorrect positioning, or improper gas and temperature settings.[12]
-
Direct Infusion: Infuse a known concentration of this compound standard directly into the mass spectrometer. If you still do not see a signal, the issue lies within the MS itself. Check the instrument tuning and calibration.[13]
-
-
Confirm LC System Delivery:
-
System Pressure: Monitor the LC pump pressure. A pressure reading that is too low may indicate a leak, while a high pressure could signify a blockage.[14]
-
Connections: Ensure all tubing and fittings between the autosampler, column, and mass spectrometer are secure.
-
-
Evaluate the Sample:
-
Inject a Fresh Standard: Prepare a new this compound standard in a clean solvent (e.g., methanol (B129727) or acetonitrile) and inject it. This will help determine if the problem is with your sample preparation or the original standard.
-
Review Sample Preparation: If the fresh standard is detected, the issue is likely with your extracted samples. Re-evaluate your sample preparation protocol for potential sources of error or analyte loss.[15]
-
Issue 2: Poor Peak Shape and Inconsistent Retention Time
Poor chromatography can negatively impact sensitivity and reproducibility.
Caption: Logic diagram for troubleshooting poor chromatographic peak shape.
Detailed Steps:
-
Column Health: Contamination or degradation of the analytical column is a frequent cause of peak tailing, splitting, or shifting retention times.[16] If the column has been used extensively, consider flushing it or replacing it.
-
Mobile Phase Integrity: Ensure that the mobile phases are correctly prepared, properly mixed, and degassed. The pH and composition of the mobile phase are critical for consistent chromatography.[16]
-
Injection Parameters:
-
Injection Volume: Overloading the column can lead to broad or fronting peaks. Try reducing the injection volume.
-
Sample Solvent: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, dissolve your sample in the mobile phase.
-
Experimental Protocols & Data
Example Protocol: this compound Extraction from Plasma using SPE
This protocol is adapted from methods developed for the similar compound, haloperidol.[6][9]
-
Sample Pre-treatment: To 100 µL of plasma, add an internal standard (e.g., this compound-d4).
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with 1 mL of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Quantitative Data from Haloperidol Literature
The following table summarizes the limits of quantification (LOQ) achieved for haloperidol in human plasma using various LC-MS/MS methods. This data can serve as a benchmark when developing methods for this compound.
| Reference | Sample Preparation | LC Column | MS System | LOQ |
| [Pioneering Human Plasma Detection...[9]](--INVALID-LINK--) | SPE (Strata-X PRO) | Kromasil C18 | Triple Quadrupole | 5.03 pg/mL |
| [Development of Sensitive and High-Throughput...[7]](--INVALID-LINK--) | Phospholipid Removal Plate (OSTRO) | Acquity UPLC BEH C18 | Triple Quadrupole | 0.05 ng/mL |
| [Salt-assisted liquid-liquid microextraction...[17]](--INVALID-LINK--) | Salt-Assisted LLE | InterSustain C18 | Agilent 6460 Triple Quadrupole | 1 ng/mL |
Example Mass Spectrometry Parameters for Haloperidol
These parameters, used for haloperidol, can be a starting point for optimizing this compound detection.[7][9]
| Parameter | Value |
| Ionization Mode | ESI Positive |
| MRM Transition (Haloperidol) | Q1: 376.1 / Q3: 165.0[9] |
| MRM Transition (Haloperidol-d4 IS) | Q1: 380.1 / Q3: 169.0[9] |
| Mobile Phase Example | A: 10 mM Ammonium Trifluoroacetate, B: Acetonitrile[9] |
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Sensitive and High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Haloperidol in Human Plasma with Phospholipid Removal Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Pioneering Human Plasma Detection of Haloperidol With 5-pg/mL Sensitivity via Refined Sample Preparation and Advanced LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 11. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 12. biotage.com [biotage.com]
- 13. gmi-inc.com [gmi-inc.com]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. zefsci.com [zefsci.com]
- 17. researchgate.net [researchgate.net]
Addressing Poor Reproducibility in Haloperidol Experimental Results: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving reproducible experimental results with the antipsychotic drug Haloperidol. While the initial query specified "Deschlorohaloperidol," this compound is not found in the scientific literature, suggesting a possible misspelling of Haloperidol. This guide is therefore focused on Haloperidol, a widely researched neuroleptic.
Poor reproducibility in pharmacological studies can stem from a variety of factors, including inconsistencies in experimental protocols, variability in reagents and biological materials, and improper data analysis.[1][2][3][4][5] This resource aims to provide researchers, scientists, and drug development professionals with the tools to identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Haloperidol?
A1: Haloperidol primarily functions as a potent antagonist of the dopamine (B1211576) D2 receptor.[6][7][8][9] This antagonism in the mesolimbic pathway is believed to be responsible for its antipsychotic effects.[6][8][10] It can also interact with other receptors, such as serotonin (B10506) 5-HT2, and alpha-1 adrenergic receptors, although with lower affinity.[9][11]
Q2: What are the known downstream signaling pathways affected by Haloperidol?
A2: By blocking D2 receptors, which are Gi/o-coupled, Haloperidol disinhibits adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[12][13] This can influence the phosphorylation of downstream targets like DARPP-32. Additionally, studies have implicated the GSK3β-dependent signaling pathway in the action of Haloperidol.[14]
Q3: We are observing high variability in our cell-based assays with Haloperidol. What could be the cause?
A3: High variability can arise from several sources. Key factors to investigate include:
-
Cell Line Authenticity and Passage Number: Ensure cell lines are authenticated and use a consistent, low passage number to avoid phenotypic drift.
-
Reagent Quality: The purity and stability of the Haloperidol solution are critical. Prepare fresh solutions and protect from light.
-
Assay Conditions: Minor variations in incubation times, cell density, and serum concentration in the media can significantly impact results.[5]
-
Biological Variables: The expression levels of D2 receptors and downstream signaling components can vary between cell lines and even between different passages of the same line.[15]
Q4: Our in vivo experiments with Haloperidol are not showing consistent behavioral effects. What should we check?
A4: In addition to the general factors affecting reproducibility, in vivo studies have unique challenges:
-
Animal Strain and Sex: Different rodent strains can exhibit varied responses to antipsychotics. Sex is also a critical biological variable that must be considered.
-
Drug Administration: The route of administration, vehicle, and injection volume can all influence drug bioavailability and subsequent effects.
-
Washout Periods: Inadequate washout periods from previous drug treatments can lead to carryover effects.[16][17]
-
Blinding: Lack of blinding during behavioral scoring can introduce significant bias.[1]
Troubleshooting Guides
Issue 1: Inconsistent Receptor Binding Assay Results
| Potential Cause | Troubleshooting Step |
| Degradation of Haloperidol Stock | Prepare fresh stock solutions of Haloperidol for each experiment. Store in a dark, cool place. |
| Variable Receptor Expression | Use cells with a consistent and verified D2 receptor expression level. Monitor expression via qPCR or Western blot. |
| Inconsistent Membrane Preparation | Standardize the protocol for membrane preparation, including homogenization and centrifugation steps. |
| Non-specific Binding | Optimize the concentration of the competing ligand to accurately determine non-specific binding. |
Issue 2: Variable Downstream Signaling Readouts (e.g., cAMP levels)
| Potential Cause | Troubleshooting Step |
| Cell Health and Density | Ensure consistent cell seeding density and viability across all wells. |
| Inconsistent Stimulation/Inhibition Times | Use a multichannel pipette and a consistent workflow to minimize timing variations between wells. |
| Assay Kit Performance | Include positive and negative controls for the assay itself to ensure it is performing within specifications. |
| Phosphodiesterase (PDE) Activity | Consider using a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation during the assay. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for D2 Receptor Affinity
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at 4°C and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a D2 receptor radioligand (e.g., [3H]-Spiperone).
-
Add increasing concentrations of unlabeled Haloperidol.
-
For non-specific binding, add a high concentration of a competing unlabeled ligand (e.g., Butaclamol).
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature for a specified time (e.g., 90 minutes).
-
-
Data Acquisition and Analysis:
-
Harvest the membranes onto filter mats using a cell harvester.
-
Measure the radioactivity of the filter mats using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the Haloperidol concentration and determine the IC50 using non-linear regression.
-
Protocol 2: cAMP Accumulation Assay
-
Cell Culture:
-
Plate CHO-K1 cells stably expressing the human dopamine D2 receptor in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of Haloperidol for a specified time (e.g., 15 minutes).
-
Stimulate the cells with a D2 receptor agonist (e.g., Quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Determine the cAMP concentration in each sample.
-
Plot the cAMP concentration as a function of Haloperidol concentration and determine the EC50 of the agonist in the presence of different antagonist concentrations to calculate the functional antagonism.
-
Visualizations
Caption: Haloperidol's primary signaling pathway.
Caption: A logical workflow for troubleshooting reproducibility.
References
- 1. cos.io [cos.io]
- 2. 5 Main Factors Affecting Reproducibility in Research| DoNotEdit [donotedit.com]
- 3. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 4. Key Factors for Improving Rigor and Reproducibility: Guidelines, Peer Reviews, and Journal Technical Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 10. What is the mechanism of Haloperidol Decanoate? [synapse.patsnap.com]
- 11. psychscenehub.com [psychscenehub.com]
- 12. LRRK2 mediates haloperidol-induced changes in indirect pathway striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Haloperidol-Induced Immediate Early Genes in Striatopallidal Neurons Requires the Converging Action of cAMP/PKA/DARPP-32 and mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aripiprazole and Haloperidol Activate GSK3β-Dependent Signalling Pathway Differentially in Various Brain Regions of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
- 16. Methodological Issues in Current Antipsychotic Drug Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
strategies to improve the yield of Deschlorohaloperidol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Deschlorohaloperidol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient synthesis of this compound, chemically known as 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one, is a two-step process. First, the two key intermediates, 4-(4-chlorophenyl)-4-hydroxypiperidine and 4-chloro-1-(4-fluorophenyl)butan-1-one, are synthesized separately. The final step involves the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)butan-1-one.
Q2: I am experiencing a low yield in the final N-alkylation step. What are the potential causes?
A2: Low yields in the N-alkylation step can arise from several factors:
-
Inadequate Base: The base used may not be strong enough or may be sterically hindered, leading to incomplete deprotonation of the piperidine (B6355638) nitrogen.
-
Poor Quality of Reactants: Impurities in either 4-(4-chlorophenyl)-4-hydroxypiperidine or 4-chloro-1-(4-fluorophenyl)butan-1-one can interfere with the reaction.
-
Suboptimal Reaction Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate. Insufficient temperature can lead to an incomplete reaction.
-
Side Reactions: The formation of byproducts, such as quaternary ammonium (B1175870) salts, can consume the reactants and reduce the yield of the desired product.[1]
-
Moisture in the Reaction: The presence of water can hydrolyze the alkylating agent and affect the efficiency of the base.
Q3: What are the common side products in the synthesis of this compound, and how can they be minimized?
A3: A common side product is the formation of a quaternary ammonium salt, where the piperidine nitrogen is alkylated twice.[1] This can be minimized by the slow addition of the alkylating agent, 4-chloro-1-(4-fluorophenyl)butan-1-one, to the reaction mixture containing an excess of 4-(4-chlorophenyl)-4-hydroxypiperidine. Another potential impurity is the dimerized product of the butyrophenone (B1668137) precursor. Utilizing an inert atmosphere and purified reagents can help reduce the formation of these byproducts.
Q4: How can I effectively purify the final this compound product?
A4: Purification is typically achieved through column chromatography on silica (B1680970) gel. A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes or a mixture of dichloromethane (B109758) and methanol. Recrystallization from a suitable solvent system, such as ethanol (B145695)/water or isopropanol, can also be employed to obtain a highly pure product.
Q5: Can you recommend optimal reaction conditions for the N-alkylation step?
A5: Based on literature for the synthesis of similar haloperidol (B65202) analogues, a robust set of conditions involves the use of potassium carbonate (K2CO3) as the base and a catalytic amount of potassium iodide (KI) in a non-polar aprotic solvent like toluene, heated to reflux.[1] The potassium iodide serves to catalytically convert the alkyl chloride to the more reactive alkyl iodide in situ.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine
| Symptom | Possible Cause | Suggested Solution |
| Incomplete Grignard reaction (if using this route) | Inactive magnesium, presence of moisture, or impure starting materials (e.g., 1-bromo-4-chlorobenzene). | Ensure magnesium turnings are fresh and activated. Dry all glassware and solvents thoroughly. Purify starting materials before use. |
| Low yield after deprotection of N-protected intermediate | Incomplete deprotection or degradation of the product under harsh acidic conditions. | Monitor the deprotection reaction closely by TLC. Use milder deprotection conditions if possible, or shorten the reaction time. |
| Formation of side products | Side reactions of the Grignard reagent with the protecting group or the piperidinone carbonyl. | Use a suitable N-protecting group that is stable to Grignard reagents, such as a benzyl (B1604629) group. Add the Grignard reagent slowly at a low temperature. |
Issue 2: Low Yield in the Synthesis of 4-chloro-1-(4-fluorophenyl)butan-1-one
| Symptom | Possible Cause | Suggested Solution |
| Incomplete Friedel-Crafts acylation | Inactive aluminum chloride (AlCl3), insufficient amount of catalyst, or low reaction temperature. | Use fresh, anhydrous AlCl3. Ensure a stoichiometric amount of the catalyst is used. The reaction is typically run at or slightly above room temperature. |
| Formation of isomers | Acylation at positions other than the para-position of fluorobenzene (B45895). | Friedel-Crafts acylation of fluorobenzene is generally para-directing. However, purification by column chromatography may be necessary to remove any minor ortho-isomer. |
| Product degradation during workup | Hydrolysis of the product or side reactions during quenching. | Quench the reaction carefully with ice-cold water while maintaining a low temperature. |
Issue 3: Low Yield and Impurities in the Final N-Alkylation Step
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not go to completion (starting materials remain) | Insufficient heating, inactive base, or short reaction time. | Ensure the reaction is heated to reflux and monitored by TLC until the starting material is consumed. Use a fresh, finely powdered base (e.g., K2CO3). |
| Formation of a major, less polar byproduct | Quaternary ammonium salt formation due to double alkylation. | Use a slight excess of the piperidine starting material and add the alkylating agent slowly to the reaction mixture. |
| Difficult to purify product | Presence of multiple byproducts or unreacted starting materials that are close in polarity to the product. | Optimize the reaction conditions to minimize side product formation. For purification, try different solvent systems for column chromatography or consider recrystallization. |
Quantitative Data
| Reaction Step | Reactants | Solvent | Base/Catalyst | Temperature | Time | Yield | Reference |
| Synthesis of Intermediate 1 | 1-Benzyl-4-piperidone, 4-chlorophenylmagnesium bromide | THF | - | 0 °C to RT | 2-4 h | ~85% | General Grignard Protocol |
| Debenzylation of Intermediate 1 | 1-Benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine | Ethanol | H2, Pd/C | RT | 12-24 h | >90% | General Hydrogenolysis Protocol |
| Synthesis of Intermediate 2 | Fluorobenzene, 4-chlorobutyryl chloride | Dichloromethane | AlCl3 | 20 °C | 4 h | ~90% | ChemicalBook |
| Final N-Alkylation | 4-(4-chlorophenyl)-4-hydroxypiperidine, 4-chloro-1-(4-fluorophenyl)butan-1-one | Toluene | K2CO3, KI (cat.) | Reflux | 6-12 h | 45-82% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine
This protocol involves a Grignard reaction with an N-protected piperidone followed by deprotection.
Step 1a: Synthesis of 1-Benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine and gently heat to activate the magnesium.
-
Add a solution of 1-bromo-4-chlorobenzene (B145707) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to initiate the Grignard reaction.
-
Once the reaction starts, add the remaining solution of 1-bromo-4-chlorobenzene at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 1b: Debenzylation to 4-(4-chlorophenyl)-4-hydroxypiperidine
-
Dissolve 1-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add palladium on carbon (10% w/w, ~5 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the product.
Protocol 2: Synthesis of 4-chloro-1-(4-fluorophenyl)butan-1-one
This protocol describes a Friedel-Crafts acylation reaction.
-
To a stirred solution of fluorobenzene (1.2 eq) in dichloromethane (DCM) at 0 °C, add anhydrous aluminum chloride (AlCl3) (1.1 eq) portion-wise.
-
To this mixture, add 4-chlorobutyryl chloride (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Protocol 3: Synthesis of this compound (Final N-Alkylation)
-
In a round-bottom flask, combine 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq), potassium carbonate (K2CO3) (2.0 eq), and a catalytic amount of potassium iodide (KI) (0.1 eq) in toluene.
-
Add 4-chloro-1-(4-fluorophenyl)butan-1-one (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
mitigating interference in Deschlorohaloperidol analytical assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interference in Deschlorohaloperidol analytical assays.
Disclaimer: Specific literature on the analytical interference of this compound is limited. The guidance provided is primarily based on established methods for the structurally similar parent compound, Haloperidol, and general principles of bioanalytical chemistry for antipsychotic drugs.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound LC-MS/MS assays?
The most common sources of interference in LC-MS/MS assays for compounds like this compound include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound and its internal standard, leading to inaccurate quantification.[1][2] Phospholipids are common culprits in plasma samples.
-
Contamination: Contaminants from solvents, reagents, collection tubes, and the LC-MS system itself can introduce interfering peaks or elevate the baseline noise.[3]
-
Carryover: Adsorption of the analyte to components of the autosampler and LC system can lead to its appearance in subsequent blank or sample injections.[3]
-
Metabolites and Degradation Products: Structurally similar compounds, including metabolites of co-administered drugs or degradation products of this compound, may have similar chromatographic retention times and mass-to-charge ratios, potentially causing interference.
-
Co-administered Drugs: Other medications taken by the subject can interfere with the analysis if they are not adequately separated chromatographically.[4]
Q2: I am observing significant ion suppression for this compound. What are the initial steps to mitigate this?
Initial steps to address ion suppression include:
-
Improve Sample Preparation: Enhance the clean-up procedure to more effectively remove matrix components. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][4]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the co-eluting interfering substances. This can involve changing the mobile phase composition, gradient profile, or using a different type of HPLC column.[5]
-
Dilute the Sample: A simple dilution of the sample extract can sometimes reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.[6]
-
Change Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects for certain compounds.[5]
Q3: My this compound peak shape is poor (tailing or fronting). What could be the cause?
Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting. Try diluting the sample.
-
Secondary Interactions: Interactions between the basic analyte and acidic residual silanols on the column packing can cause peak tailing. Using a base-deactivated column or adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can help.
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. The sample should ideally be dissolved in the initial mobile phase.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shapes. Flushing the column or replacing it may be necessary.
Q4: I'm seeing a gradual shift in the retention time of this compound over a sequence of injections. What should I investigate?
Retention time shifts can be indicative of:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the elution strength. Prepare fresh mobile phase.
-
Column Equilibration Issues: Insufficient equilibration time between injections, especially with gradient elution, can cause retention time drift.[6]
-
Fluctuating Column Temperature: Ensure the column oven is maintaining a stable temperature.
-
Pump Performance Issues: Inconsistent flow rates due to air bubbles in the pump, worn pump seals, or faulty check valves can lead to retention time variability.[6]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
Troubleshooting Guides
Table 1: Troubleshooting Poor Peak Shape
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the column; Column contamination. | Use a base-deactivated column; Add a basic modifier to the mobile phase; Flush or replace the column. |
| Peak Fronting | Column overload; Incompatible injection solvent. | Dilute the sample; Ensure the injection solvent is weaker than or matches the initial mobile phase. |
| Split Peaks | Partially blocked column frit; Column void. | Back-flush the column; Replace the column. |
| Broad Peaks | Large extra-column volume; Column degradation. | Use shorter, narrower tubing; Check for loose fittings; Replace the column. |
Table 2: Troubleshooting Inaccurate Quantification
| Issue | Potential Cause | Recommended Action |
| Ion Suppression/Enhancement | Matrix effects from co-eluting endogenous compounds. | Improve sample clean-up (LLE, SPE); Optimize chromatography for better separation; Use a stable isotope-labeled internal standard. |
| High Variability in Results | Inconsistent sample preparation; Carryover. | Automate sample preparation if possible; Optimize autosampler wash procedure with a strong organic solvent. |
| Low Analyte Recovery | Inefficient extraction; Analyte degradation during sample processing. | Optimize extraction solvent and pH; Keep samples cooled; Investigate analyte stability under processing conditions. |
| Non-linear Calibration Curve | Saturation of the detector; Inappropriate weighting of the regression. | Extend the calibration range with higher concentration standards; Use a weighted linear regression (e.g., 1/x or 1/x²). |
Experimental Protocols
Representative LC-MS/MS Protocol for a Haloperidol-like Compound in Human Plasma
This protocol is a representative example based on methods for Haloperidol and should be optimized and validated for this compound.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of an internal standard working solution (e.g., this compound-d4 in methanol). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid and vortex.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: A C18 column, such as a Waters XBridge C18 (50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its deuterated internal standard. For Haloperidol, a common transition is m/z 376.2 -> 165.1.
-
Ion Source Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: Medium
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for common analytical issues.
Caption: Diagram illustrating the concept of matrix-induced ion suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsr.net [ijsr.net]
- 3. zefsci.com [zefsci.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.at [shimadzu.at]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of Deschlorohaloperidol and Related Compounds
This guide provides a comparative overview of analytical methodologies for the determination of Deschlorohaloperidol, a significant related substance of the antipsychotic drug Haloperidol (B65202). The focus is on providing researchers, scientists, and drug development professionals with a comprehensive comparison of commonly employed analytical techniques, supported by experimental data from published studies. This document is intended to aid in the selection and implementation of appropriate analytical methods for quality control, pharmacokinetic studies, and impurity profiling.
Comparison of Analytical Method Performance
The selection of an analytical method is often a trade-off between sensitivity, selectivity, and operational complexity. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the analysis of Haloperidol and its related substances. The following tables summarize the performance characteristics of these methods based on available literature.
Table 1: Performance Characteristics of HPLC-UV Methods
| Analyte(s) | Linearity Range | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery | Reference |
| Haloperidol | 1 - 50 µg/mL | Not Specified | Not Specified | [1] |
| Haloperidol | 5 - 25 µg/mL | Not Specified | 99.58% - 99.89% | [2] |
| Haloperidol and Trihexyphenidyl | 12.5 - 37.5 µg/mL | Not Specified | Not Specified | [3] |
| 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) | 2 - 500 ng/mL | 1 ng/mL (in urine) | Not Specified | [4] |
Table 2: Performance Characteristics of LC-MS/MS Methods
| Analyte(s) | Linearity Range | Limit of Quantification (LOQ) | Recovery | Reference |
| Haloperidol, Reduced Haloperidol, CPHP | 10 - 800 ng/mL (Haloperidol) | 5 ng/mL (Haloperidol) | 64.4% - 76.1% (Haloperidol in plasma) | [5][6] |
| Haloperidol | 1 - 15 ng/mL | 1 ng/mL | Not Specified | [7] |
| Haloperidol | 0.05 - 80 ng/mL | 0.05 ng/mL | ~100% | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for HPLC-UV and LC-MS/MS methods based on the referenced literature.
1. HPLC-UV Method for Haloperidol and Related Substances [1][2]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column is commonly used (e.g., Thermo C18, 250 x 4.6 mm, 5µm)[2].
-
Mobile Phase: A mixture of methanol (B129727) and a phosphate (B84403) buffer (pH = 9.8) in a 90:10 (v/v) ratio has been reported[1]. Another example is a mobile phase consisting of Methanol: Acetonitrile (50:50 v/v)[2].
-
Flow Rate: A typical flow rate is 1.0 ml/min[2].
-
Detection: UV detection is performed at a wavelength of 244 nm or 248 nm[1][2].
-
Sample Preparation: For finished products, a simple dilution with a suitable solvent like methanol is often sufficient[1].
2. LC-MS/MS Method for Haloperidol and its Metabolites [5][7][8]
-
Chromatographic System: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 column is frequently employed (e.g., Acquity UPLC BEH C18, 50 × 2.1mm, 1.7μm)[8].
-
Mobile Phase: Gradient elution is common. For example, a mobile phase containing 2 mM ammonium (B1175870) formate (B1220265) (pH 2.7) and acetonitrile[9].
-
Flow Rate: Flow rates are typically in the range of 0.3 - 0.8 mL/min[9][10].
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used[8][10].
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard[8][9]. For Haloperidol, a transition of m/z 376.29 → 165.14 has been reported[8].
-
Sample Preparation: For biological matrices like plasma, a sample preparation step is necessary to remove interferences. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE)[9][11]. A salt-assisted liquid-liquid microextraction (SALLME) technique has also been described[7].
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the development and validation of an analytical method, a critical process before cross-validation can be performed.
Caption: Workflow for Analytical Method Validation and Cross-Validation.
References
- 1. mdpi.com [mdpi.com]
- 2. jddtonline.info [jddtonline.info]
- 3. jpsbr.org [jpsbr.org]
- 4. [PDF] Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: providing in vivo evidence of CYP3A4-mediated CPHP formation | Semantic Scholar [semanticscholar.org]
- 5. Liquid chromatographic-mass spectrometric determination of haloperidol and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. euchembioj.com [euchembioj.com]
- 8. Development of Sensitive and High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Haloperidol in Human Plasma with Phospholipid Removal Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academicworks.cuny.edu [academicworks.cuny.edu]
- 11. ijpsjournal.com [ijpsjournal.com]
A Comparative Analysis of the Binding Affinities of Haloperidol and its Metabolite, Deschlorohaloperidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of the typical antipsychotic drug Haloperidol (B65202) and its primary metabolite, Deschlorohaloperidol (often referred to as reduced haloperidol). This analysis is supported by experimental data from published scientific literature, offering insights into their pharmacological profiles.
Executive Summary
Haloperidol is a potent antagonist of the dopamine (B1211576) D2 receptor, a property central to its antipsychotic effects. Its metabolite, this compound, exhibits a significantly different binding profile. While retaining a comparable high affinity for the sigma-1 receptor, its affinity for the dopamine D2 receptor is substantially diminished. This altered selectivity profile suggests a divergence in the potential physiological and therapeutic effects of the metabolite compared to the parent drug.
Comparative Binding Affinity Data
The following tables summarize the in vitro binding affinities (Ki, in nM) of Haloperidol and this compound for key central nervous system receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities at Dopamine and Sigma Receptors
| Compound | Dopamine D2 Receptor (Ki, nM) | Sigma-1 Receptor (Ki, nM) |
| Haloperidol | 2.8[1] | 2.8[1] |
| This compound (Reduced Haloperidol) | 239[1] | Comparable to Haloperidol[1] |
Table 2: Comprehensive Receptor Binding Profile of Haloperidol
| Receptor Family | Receptor Subtype | Haloperidol Ki (nM) |
| Dopamine | D2 | 0.89[2] |
| D3 | 4.6[2] | |
| D4 | 10[2] | |
| Serotonin | 5-HT1A | 3600[2] |
| 5-HT2A | 120[2] | |
| 5-HT2C | 4700[2] | |
| Adrenergic | α1 | - |
| α2 | - | |
| Histamine | H1 | - |
| Muscarinic | M1 | - |
Experimental Protocols
The binding affinity data presented in this guide are primarily determined using radioligand binding assays. This standard technique allows for the quantification of the interaction between a drug (the competitor) and a specific receptor.
Radioligand Binding Assay for Dopamine D2 and Sigma Receptors
1. Membrane Preparation:
-
Tissue homogenates (e.g., from rat striatum for D2 receptors or guinea pig brain for sigma receptors) are prepared in a suitable buffer.
-
The homogenates are centrifuged to pellet the cell membranes containing the receptors of interest.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]-spiperone for D2 receptors or [³H]-(+)-pentazocine for sigma receptors), and varying concentrations of the unlabeled competitor drug (Haloperidol or this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard.
3. Incubation and Filtration:
-
The plates are incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways associated with the receptors discussed and a generalized workflow for a radioligand binding assay.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
comparing the neuroleptic activity of Deschlorohaloperidol to other butyrophenones
A detailed examination of the neuroleptic properties of prominent butyrophenone (B1668137) compounds, with a focus on their interaction with the dopamine (B1211576) D2 receptor. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antipsychotic agents.
The butyrophenone class of antipsychotic drugs has been a cornerstone in the management of psychosis for decades. Their therapeutic efficacy is primarily attributed to their potent antagonism of the dopamine D2 receptor, a key component in the pathophysiology of psychotic disorders.[1] This guide provides a comparative analysis of the neuroleptic activity of several key butyrophenones, with a particular focus on their in vitro receptor binding affinities and in vivo behavioral effects. While this guide aims to be comprehensive, it is important to note the absence of publicly available data for Deschlorohaloperidol in the reviewed literature.
Dopamine D2 Receptor Binding Affinities
The affinity of a drug for the dopamine D2 receptor is a critical determinant of its neuroleptic potency.[2][3] This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value signifies a higher binding affinity. The following table summarizes the D2 receptor binding affinities for several prominent butyrophenones.
| Compound | D2 Receptor Ki (nM) | Reference(s) |
| Spiperone (B1681076) | 0.0997 | [4] |
| Benperidol (B1668002) | ~0.2 - 0.5 | [5] |
| Haloperidol (B65202) | 0.517 - 1.45 | [4][6] |
| Droperidol | ~1.1 - 2.5 | [5] |
| Reduced Haloperidol | ~240 | [7] |
Note: Ki values can vary between studies due to different experimental conditions.
In Vivo Neuroleptic Activity: The Apomorphine-Induced Stereotypy Model
The apomorphine-induced stereotypy model in rodents is a widely used behavioral assay to assess the in vivo efficacy of antipsychotic drugs.[8] Apomorphine (B128758), a non-selective dopamine agonist, induces stereotypic behaviors such as sniffing, gnawing, and licking, which are considered to be animal analogues of psychotic symptoms. The ability of a neuroleptic agent to inhibit these behaviors is indicative of its antipsychotic potential.
The potency of butyrophenones in this model generally correlates with their D2 receptor binding affinity. For instance, haloperidol is effective at inhibiting apomorphine-induced stereotypy.[9][10] While specific comparative ED50 values (the dose required to produce 50% of the maximal effect) are not consistently reported across a wide range of butyrophenones in single studies, the general principle of D2 antagonism predicting in vivo efficacy holds true for this class of drugs.
Signaling Pathways and Experimental Workflows
The neuroleptic activity of butyrophenones is a direct consequence of their interaction with the dopamine D2 receptor signaling cascade. The following diagrams illustrate the key signaling pathway and the general workflows for the experimental protocols used to determine neuroleptic activity.
Experimental Protocols
Radioligand Binding Assay for D2 Receptor Affinity
This protocol provides a general framework for determining the binding affinity of a compound to the dopamine D2 receptor.
-
Receptor Preparation:
-
Homogenize brain tissue (e.g., rat striatum) or cells expressing the D2 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11][12]
-
Centrifuge the homogenate to pellet the cell membranes containing the receptors.
-
Wash the pellet and resuspend it in the assay buffer.[11] Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled D2 antagonist (e.g., [3H]spiperone), and varying concentrations of the test compound.[4]
-
To determine non-specific binding, a high concentration of a known D2 antagonist (e.g., unlabeled spiperone or haloperidol) is used in a set of wells.[4]
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.[11][12]
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[11]
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Apomorphine-Induced Stereotypy in Rodents
This protocol outlines the general procedure for assessing the in vivo antipsychotic-like activity of a compound.
-
Animals and Acclimatization:
-
Use male rats or mice of a specific strain and weight range.
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow the animals to acclimatize to the testing environment before the experiment.
-
-
Drug Administration:
-
Administer the test compound (butyrophenone) via a specific route (e.g., intraperitoneal or oral) at various doses to different groups of animals.
-
Include a vehicle control group that receives the drug vehicle only.
-
The pre-treatment time (the interval between test compound administration and apomorphine injection) will depend on the pharmacokinetic properties of the test compound.
-
-
Induction of Stereotypy:
-
Behavioral Observation and Scoring:
-
Place the animals in individual observation cages immediately after apomorphine injection.
-
Observe and score the intensity of stereotypic behaviors (e.g., sniffing, licking, gnawing) at regular intervals for a defined observation period (e.g., 60-90 minutes).
-
A standardized rating scale is typically used for scoring (e.g., a scale of 0 to 4, where 0 indicates no stereotypy and 4 indicates continuous, intense stereotypy).
-
-
Data Analysis:
-
Calculate the mean stereotypy score for each treatment group at each time point.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the drug's effect compared to the vehicle control group.
-
If a dose-response relationship is observed, the ED50 value (the dose that produces a 50% reduction in the maximal stereotypy score) can be calculated.
-
Conclusion
The neuroleptic activity of butyrophenones is intrinsically linked to their high affinity for the dopamine D2 receptor. This is evident from both in vitro binding data and in vivo behavioral models. While compounds like spiperone and benperidol exhibit exceptionally high D2 receptor affinity, the widely used haloperidol also demonstrates potent antagonism. The reduced metabolite of haloperidol shows significantly lower affinity, suggesting a diminished direct contribution to the parent drug's primary neuroleptic effect. The experimental protocols detailed herein provide a robust framework for the continued investigation and comparison of novel and existing butyrophenone derivatives in the pursuit of more effective and safer antipsychotic therapies.
References
- 1. Interpretation of changes in apomorphine-induced stereotyped behaviour in rats receiving continuous administration of trifluorperazine for 15 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Many Faces of Apomorphine: Lessons from the Past and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiation between MK-801- and apomorphine-induced stereotyped behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
validation of Deschlorohaloperidol as a biomarker of Haloperidol metabolism
Absence of Deschlorohaloperidol as a Metabolite of Haloperidol (B65202)
Extensive searches of scientific literature and metabolic databases reveal no evidence of This compound as a recognized metabolite of the antipsychotic drug Haloperidol. The metabolic pathways of Haloperidol have been well-documented, and they do not include a dehalogenation process that would lead to the formation of this compound. Therefore, a comparison guide validating this compound as a biomarker for Haloperidol metabolism cannot be constructed as the fundamental premise is not supported by scientific data.
Instead, this guide will focus on the established and clinically relevant metabolites of Haloperidol, primarily Reduced Haloperidol (RHAL) , and discuss its validation and comparison with other potential biomarkers.
Comparison Guide: Validation of Reduced Haloperidol as a Biomarker of Haloperidol Metabolism
This guide provides a comprehensive comparison of Reduced Haloperidol (RHAL) as a biomarker for Haloperidol metabolism, addressing researchers, scientists, and drug development professionals. We will explore the metabolic pathways of Haloperidol, the role of RHAL, and compare its utility with other potential biomarkers.
Haloperidol Metabolism: An Overview
Haloperidol undergoes extensive metabolism in the liver primarily through three main pathways:
-
Glucuronidation: This is the most significant metabolic route, accounting for a large portion of Haloperidol clearance.
-
Reduction: The ketone group of Haloperidol is reduced to a hydroxyl group, forming Reduced Haloperidol (RHAL). This reaction is reversible, allowing RHAL to be oxidized back to the parent drug.
-
Oxidative N-dealkylation: This pathway, mediated by cytochrome P450 enzymes (primarily CYP3A4), leads to the formation of p-fluorobenzoylpropionic acid and 4-(4-chlorophenyl)-4-hydroxypiperidine.
A minor pathway can also lead to the formation of a potentially neurotoxic pyridinium (B92312) metabolite (HPP+).
Below is a diagram illustrating the primary metabolic pathways of Haloperidol.
Caption: Primary metabolic pathways of Haloperidol.
Reduced Haloperidol (RHAL) as a Key Metabolite
RHAL is the most studied metabolite of Haloperidol and has been considered a potential biomarker for therapeutic drug monitoring and predicting clinical outcomes. The ratio of RHAL to Haloperidol (RHAL/HAL) in plasma has been of particular interest to researchers.
Table 1: Quantitative Data on Haloperidol and Reduced Haloperidol
| Parameter | Value | Reference |
| Typical Plasma Concentration of Haloperidol | 1 - 10 ng/mL | [1] |
| Typical Plasma Concentration of RHAL | Varies, can be comparable to or exceed Haloperidol levels | [2] |
| RHAL/HAL Plasma Ratio | Highly variable among individuals (0.5 - 5.0) | [2] |
| Enzymes involved in HAL to RHAL conversion | Carbonyl reductases | [3] |
| Enzymes involved in RHAL to HAL conversion | CYP3A4 | [4][5] |
Experimental Protocols for Biomarker Validation
The validation of RHAL as a biomarker involves accurate quantification in biological matrices. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique.
Experimental Protocol: Quantification of Haloperidol and RHAL in Human Plasma by HPLC
-
Sample Preparation:
-
Collect blood samples in heparinized tubes and centrifuge to obtain plasma.
-
To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex and centrifuge the mixture.
-
Separate and evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detector at a specific wavelength (e.g., 245 nm) or a more sensitive and specific detector like a mass spectrometer (LC-MS).
-
-
Data Analysis:
-
Create a calibration curve using standards of known concentrations of Haloperidol and RHAL.
-
Quantify the concentrations in the plasma samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.
-
The following diagram illustrates the typical workflow for biomarker validation.
Caption: Experimental workflow for biomarker validation.
Comparison of Potential Biomarkers of Haloperidol Metabolism
While RHAL is the most prominent metabolite, other substances have been considered in the context of understanding Haloperidol's effects and metabolism.
Table 2: Comparison of Potential Biomarkers for Haloperidol Metabolism
| Biomarker | Rationale for Consideration | Advantages | Disadvantages | Validation Status |
| Reduced Haloperidol (RHAL) | Major metabolite, reversible formation from parent drug. | Easily measurable in plasma; RHAL/HAL ratio may reflect metabolic activity. | High inter-individual variability; clinical utility of the ratio is still debated. | Investigated as a potential biomarker, but not yet established for routine clinical use.[2] |
| Haloperidol Parent Drug | Direct measure of drug exposure. | Well-established therapeutic range for plasma concentrations. | Does not directly reflect metabolic activity or individual differences in metabolism. | Standard for therapeutic drug monitoring. |
| Pyridinium Metabolite (HPP+) | Potentially neurotoxic. | May provide insights into adverse effects. | Present at very low concentrations; difficult to quantify accurately. | Primarily a research tool; not used for routine monitoring.[6] |
| CYP2D6 and CYP3A4 Genotypes | Genetic variations in these enzymes can affect Haloperidol metabolism. | Can predict a patient's metabolic capacity before treatment initiation. | Does not account for other factors influencing metabolism (e.g., drug interactions). | Used in pharmacogenetic testing to guide dosing. |
The logical relationship for selecting a suitable biomarker is presented below.
Caption: Logical flow for biomarker selection.
Conclusion
While the initial premise of validating this compound as a biomarker for Haloperidol metabolism is not supported by scientific evidence, the exploration of established metabolites provides valuable insights. Reduced Haloperidol (RHAL) is a significant metabolite, and the RHAL/HAL ratio has been investigated as a potential indicator of metabolic activity. However, its clinical utility is still under investigation due to high inter-individual variability. For routine therapeutic drug monitoring, measuring the parent drug, Haloperidol, remains the standard practice. Pharmacogenetic testing of CYP2D6 and CYP3A4 can also provide valuable information for personalizing Haloperidol therapy. Future research may further clarify the role of RHAL and other metabolites in predicting clinical response and adverse effects.
References
- 1. Quantitative determination of haloperidol in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced haloperidol: a factor in determining the therapeutic benefit of haloperidol treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro characterization of the metabolism of haloperidol using recombinant cytochrome p450 enzymes and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Quantitative analysis of two pyridinium metabolites of haloperidol in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of a Deschlorohaloperidol Quantification Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory validation of a bioanalytical method for the quantification of Deschlorohaloperidol, a key metabolite of Haloperidol. The objective of such a validation is to ensure the reliability, reproducibility, and consistency of the analytical method across different laboratories, a critical step in drug development and clinical trials.[1][2] When analytical data is generated at more than one site, cross-validation is necessary to establish interlaboratory reliability.[1][2]
This document outlines the key performance characteristics evaluated during an inter-laboratory validation study and presents a comparative analysis of hypothetical data from two independent laboratories. The methodologies described are based on established principles of bioanalytical method validation.
Experimental Protocols
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of this compound in human plasma. The following is a representative experimental protocol employed by the participating laboratories.
Sample Preparation: Liquid-Liquid Extraction
-
A 100 µL aliquot of human plasma was mixed with 10 µL of an internal standard working solution (e.g., this compound-d4).
-
To this mixture, 50 µL of 0.1 M NaOH was added and vortexed for 30 seconds.
-
Extraction was performed by adding 600 µL of a methyl tert-butyl ether (MTBE) and ethyl acetate (B1210297) (80:20, v/v) mixture, followed by vortexing for 5 minutes.
-
The samples were centrifuged at 10,000 rpm for 5 minutes at 4°C.
-
The organic layer was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase.
Chromatographic Conditions
-
System: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
Internal Standard (this compound-d4): Precursor ion > Product ion (specific m/z values to be determined).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Data Presentation: Comparative Validation Parameters
The following tables summarize the quantitative data from the inter-laboratory validation performed by Laboratory A and Laboratory B.
Table 1: Linearity and Range
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Calibration Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | ≥ 0.99 |
| Calibration Curve Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Appropriate model with consistent weighting |
Table 2: Precision and Accuracy (Intra-day and Inter-day)
| Quality Control Sample | Concentration (ng/mL) | Laboratory A Precision (%CV) | Laboratory A Accuracy (%) | Laboratory B Precision (%CV) | Laboratory B Accuracy (%) | Acceptance Criteria |
| Intra-day | ||||||
| LLOQ | 0.1 | 6.8 | 105.2 | 7.5 | 103.8 | ≤ 20% CV, within ±20% of nominal |
| LQC | 0.3 | 5.1 | 102.3 | 6.2 | 101.5 | ≤ 15% CV, within ±15% of nominal |
| MQC | 50 | 4.5 | 98.9 | 5.3 | 99.8 | ≤ 15% CV, within ±15% of nominal |
| HQC | 80 | 3.8 | 101.1 | 4.9 | 100.4 | ≤ 15% CV, within ±15% of nominal |
| Inter-day | ||||||
| LLOQ | 0.1 | 8.2 | 103.5 | 9.1 | 102.1 | ≤ 20% CV, within ±20% of nominal |
| LQC | 0.3 | 6.5 | 100.8 | 7.8 | 100.2 | ≤ 15% CV, within ±15% of nominal |
| MQC | 50 | 5.8 | 99.5 | 6.9 | 101.0 | ≤ 15% CV, within ±15% of nominal |
| HQC | 80 | 4.9 | 101.5 | 5.7 | 100.9 | ≤ 15% CV, within ±15% of nominal |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; CV: Coefficient of Variation.
Table 3: Recovery and Matrix Effect
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Mean Extraction Recovery (%) | 88.5 | 86.2 | Consistent, precise, and reproducible |
| Matrix Factor (IS Normalized) | 0.98 - 1.04 | 0.96 - 1.05 | CV of IS-normalized matrix factor ≤ 15% |
Table 4: Stability
| Stability Condition | Laboratory A (% Bias) | Laboratory B (% Bias) | Acceptance Criteria |
| Bench-top (6 hours, RT) | -2.5 | -3.1 | Within ±15% of nominal |
| Freeze-thaw (3 cycles) | -4.8 | -5.5 | Within ±15% of nominal |
| Long-term (-80°C, 30 days) | -6.2 | -7.1 | Within ±15% of nominal |
Mandatory Visualization
The following diagram illustrates the logical workflow of an inter-laboratory validation process.
Caption: Workflow for Inter-Laboratory Method Validation.
Objective Comparison and Conclusion
The hypothetical data presented demonstrates a successful inter-laboratory validation of an LC-MS/MS method for the quantification of this compound in human plasma. Both Laboratory A and Laboratory B met the pre-defined acceptance criteria for all key validation parameters.
-
Linearity: Both laboratories established a linear calibration curve over the same concentration range with high correlation coefficients, indicating a consistent response of the analytical method.
-
Precision and Accuracy: The intra-day and inter-day precision and accuracy results from both laboratories were well within the acceptable limits (≤15% for QC samples and ≤20% for LLOQ). This indicates that the method is both precise and accurate when performed by different analysts on different days in different laboratories.
-
Recovery and Matrix Effect: The extraction recovery was consistent between the two laboratories. Crucially, the internal standard normalized matrix factor was close to 1, with a low coefficient of variation, suggesting that the method is not significantly affected by the sample matrix in either laboratory.
-
Stability: this compound was found to be stable under the tested conditions in both laboratories, ensuring the integrity of the samples during routine handling and storage.
References
Assessing the Off-Target Effects of Deschlorohaloperidol versus Haloperidol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of the typical antipsychotic Haloperidol (B65202) and its derivative, Deschlorohaloperidol. Due to a notable lack of publicly available experimental data on this compound, this comparison primarily focuses on the well-documented off-target profile of Haloperidol and its major metabolite, reduced haloperidol. The potential off-target effects of this compound are discussed from a structure-activity relationship (SAR) perspective. This guide is intended to inform researchers of the known liabilities of Haloperidol and to provide a framework for the experimental evaluation of this compound.
Executive Summary
Haloperidol is a potent dopamine (B1211576) D2 receptor antagonist, a property central to its antipsychotic efficacy. However, its clinical use is often limited by a range of off-target effects, leading to significant side effects. These off-target interactions are a key consideration in the development of novel antipsychotics with improved safety profiles. This compound, an analog of Haloperidol lacking the chlorine atom on the phenyl ring, represents a structurally similar compound for which a comparative assessment of off-target effects is warranted. This guide presents the available quantitative data for Haloperidol and its metabolite, outlines the experimental protocols necessary for a comprehensive off-target assessment, and provides a qualitative analysis of the potential off-target profile of this compound.
Data Presentation: Receptor Binding Affinities
The following tables summarize the in vitro receptor binding affinities (Ki, in nM) of Haloperidol and its primary metabolite, reduced haloperidol. A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Profile of Haloperidol
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 0.89 - 2.8 |
| Dopamine D3 | 4.6 |
| Dopamine D4 | 10 |
| Dopamine D1 | 45 |
| Serotonin 5-HT1A | 3600 |
| Serotonin 5-HT2A | 120 |
| Serotonin 5-HT2C | 4700 |
| Adrenergic α1 | - |
| Histamine H1 | - |
| Muscarinic M1 | - |
| Sigma σ1 | 0.33 |
| Sigma σ2 | 26 |
Note: Data is compiled from multiple sources and ranges may be observed across different studies. A hyphen (-) indicates that while binding may occur, specific Ki values were not consistently reported in the reviewed literature.
Table 2: Receptor Binding Profile of Reduced Haloperidol
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 239 |
| Sigma σ1 | 1-2 |
| Sigma σ2 | 8.2 (S-enantiomer), 31 (R-enantiomer) |
Off-Target Profile of Haloperidol
Haloperidol's therapeutic action is primarily attributed to its high-affinity antagonism of the dopamine D2 receptor.[1] However, its interaction with other receptors contributes to its side-effect profile:
-
Dopamine D2 Receptor (High Affinity): While the primary target, high occupancy of D2 receptors is associated with extrapyramidal symptoms (EPS), such as parkinsonism, dystonia, and tardive dyskinesia.[2]
-
Sigma (σ) Receptors (High Affinity): Haloperidol binds with high affinity to both σ1 and σ2 receptors.[2] The functional consequences of this interaction are complex and may contribute to both therapeutic and adverse effects.
-
Adrenergic α1 Receptors: Antagonism at these receptors can lead to cardiovascular side effects such as orthostatic hypotension.
-
Serotonin 5-HT2A Receptors: While its affinity is lower than for D2 receptors, interaction with 5-HT2A receptors may modulate some of the effects of D2 blockade.
The major metabolite of Haloperidol, reduced haloperidol , exhibits a significantly lower affinity for the D2 receptor (approximately 85-fold less than the parent compound).[3] However, it retains high affinity for sigma receptors.[3] This suggests that as Haloperidol is metabolized, the dopaminergic effects may decrease while sigma receptor-mediated effects could persist.[3]
Putative Off-Target Profile of this compound: A Structure-Activity Relationship Perspective
This compound is structurally identical to Haloperidol, with the exception of the chlorine atom on the 4-phenyl ring, which is replaced by a hydrogen atom. Based on established principles of medicinal chemistry, this substitution is likely to alter the compound's electronic and steric properties, which in turn could influence its receptor binding profile.
Without experimental data, the following are informed hypotheses:
-
Dopamine D2 Receptor Affinity: The 4-chloro substituent on the phenyl ring of Haloperidol is known to contribute to its high affinity for the D2 receptor. Its removal in this compound may lead to a reduction in D2 receptor affinity . The extent of this reduction would need to be determined experimentally.
-
Sigma Receptor Affinity: The interaction with sigma receptors may be less sensitive to the removal of the chlorine atom, but this is speculative. Experimental verification is crucial.
-
Other Off-Targets: The affinity for other receptors, such as adrenergic and serotonergic receptors, would also likely be altered. The removal of the electron-withdrawing chlorine atom could impact the overall electrostatic interactions with various receptor binding pockets.
A comprehensive assessment of this compound's off-target effects would require experimental screening against a broad panel of receptors and kinases.
Experimental Protocols
To experimentally assess the off-target effects of this compound and provide a direct comparison with Haloperidol, the following standard assays are recommended:
Radioligand Receptor Binding Assay
This assay is the gold standard for determining the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound and Haloperidol for a panel of neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines or animal tissues.
-
Competitive Binding: A fixed concentration of a specific radioligand (a radioactively labeled molecule with known high affinity for the receptor) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound or Haloperidol).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Subsequently, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. Non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Off-Target Kinase Screening
This assay is used to identify unintended interactions with a broad range of protein kinases, which can lead to various cellular side effects.
Objective: To determine the inhibitory activity of this compound and Haloperidol against a panel of human kinases.
Methodology:
-
Kinase Panel: A large panel of purified, active recombinant human kinases is utilized.
-
Enzymatic Reaction: The kinase, a specific substrate peptide, and the test compound at various concentrations are incubated in an assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP).
-
Substrate Phosphorylation: The reaction is allowed to proceed for a defined period, during which the kinase transfers the phosphate (B84403) group from ATP to the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. Other detection methods include fluorescence-based and luminescence-based assays.
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration to determine the IC50 value for each kinase.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified Dopamine D2 receptor signaling pathway antagonized by Haloperidol.
Experimental Workflow for Off-Target Screening
Caption: General experimental workflow for determining the off-target profile of a compound.
Conclusion
The assessment of off-target effects is a critical component of drug development, directly impacting the safety and tolerability of a therapeutic candidate. Haloperidol, while an effective antipsychotic, possesses a well-characterized off-target profile that contributes to its significant side effects. The available data on its primary metabolite, reduced haloperidol, further illustrates the complexity of its pharmacological actions.
For this compound, a comprehensive experimental evaluation is imperative to determine its off-target liabilities. The lack of the 4-chloro substituent is predicted to alter its binding affinities, potentially leading to a different side-effect profile compared to Haloperidol. The experimental protocols outlined in this guide provide a roadmap for conducting such an assessment. The resulting data will be crucial for understanding the therapeutic potential and safety profile of this compound and for guiding the development of safer and more effective antipsychotic drugs.
References
- 1. Reduced haloperidol does not interfere with the antipsychotic activity of haloperidol in the treatment of acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haloperidol - Wikipedia [en.wikipedia.org]
- 3. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Deschlorohaloperidol Across Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Deschlorohaloperidol, primarily focusing on its role as the major metabolite of Haloperidol (B65202), known as reduced haloperidol. The clinical significance and pharmacokinetic variations of this metabolite are examined across different patient populations, supported by available experimental data.
This compound, or reduced haloperidol, is the primary active metabolite of the widely used typical antipsychotic, Haloperidol. It is formed through the reduction of Haloperidol's ketone group. While it possesses some affinity for dopamine (B1211576) D2 receptors, its potency is reported to be 20-50% of the parent compound. The ratio of reduced haloperidol to haloperidol (RHAL/HAL) in plasma has been a subject of investigation to understand its impact on the efficacy and safety of haloperidol treatment. This guide synthesizes findings on how this ratio and the metabolite's pharmacokinetics differ across various patient demographics and genotypes, offering insights for clinical research and drug development.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and clinical observations of this compound (Reduced Haloperidol) in relation to Haloperidol across different patient populations.
Table 1: Pharmacokinetic Parameters of Haloperidol and Reduced Haloperidol in Geriatric vs. Adult Schizophrenic Patients
| Parameter | Geriatric Patients (n=45) | Adult Schizophrenic Patients (n=8) | P-value | Reference |
| Haloperidol Dose | 1-4 mg/day | 2 mg/day | N/A | [1] |
| Mean Plasma Haloperidol Level (at 2 mg/day dose) | 1.39 ± 0.82 ng/ml | 0.56 ± 0.23 ng/ml | < 0.02 | [1] |
| Mean Plasma Reduced Haloperidol Level (at 2 mg/day dose) | 0.54 ± 0.35 ng/ml | 0.09 ± 0.05 ng/ml | < 0.0001 | [1] |
Table 2: Influence of Patient Factors on Haloperidol and Reduced Haloperidol Pharmacokinetics
| Patient Factor | Population Studied | Observed Effect | Reference |
| Age (≥ 55 years) | 218 Japanese psychiatric patients | 18.6% reduction in Haloperidol clearance.[2] | [2] |
| Age (≥ 65 years) | 218 Japanese psychiatric patients | 66.4% reduction in apparent volume of distribution of Haloperidol.[2] | [2] |
| CYP2D6 Genotype (Poor Metabolizers) | 172 psychiatric inpatients with acute psychosis | Significantly higher ratings for pseudoparkinsonism.[3] | [3] |
| CYP2D6 Genotype (Increasing number of active genes) | 172 psychiatric inpatients with acute psychosis | Significant correlation with reduced haloperidol trough levels and total haloperidol clearance; trend towards lower therapeutic efficacy.[3] | [3] |
| CYP2D6*10 Allele (in Korean schizophrenic patients on <20mg/day Haloperidol) | Korean schizophrenic patients | Significantly different dose-corrected mean concentrations of Haloperidol between genotypes, but not for reduced haloperidol.[4] | [4] |
Table 3: Clinical Outcome Correlations with Reduced Haloperidol/Haloperidol (RHAL/HAL) Ratio
| Study Population | Key Finding | Conclusion | Reference |
| 18 schizophrenic inpatients | Higher RHAL/HAL ratios were observed in non-responders to Haloperidol treatment.[5] | The RHAL/HAL ratio could be a predictive marker for clinical outcome.[5] | [5] |
| 29 patients with acute exacerbations of schizophrenia | The RHAL/HAL ratio did not correlate with changes in the Brief Psychiatric Rating Scale (BPRS) score.[6] | Reduced haloperidol plasma concentrations are of no value in predicting treatment response.[6] | [6] |
| 57 acutely schizophrenic patients | Elevated RHAL/HAL ratios did not consistently lead to lower clinical improvements.[7] | Reduced haloperidol does not interfere with the antipsychotic action of the parent drug.[7] | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These protocols are representative of the types of studies conducted to evaluate the pharmacokinetics and clinical effects of haloperidol and its metabolites.
Protocol 1: Pharmacokinetic Analysis in Different Age Groups
-
Objective: To compare the plasma concentrations of haloperidol and reduced haloperidol in geriatric and adult schizophrenic patients receiving similar doses.
-
Study Design: A cross-sectional, comparative study.
-
Patient Population:
-
Geriatric patients (n=45) with dementia or bipolar disorder.
-
Adult schizophrenic patients (n=8).
-
-
Drug Administration: Patients received daily oral doses of haloperidol (1-4 mg/day for the geriatric group and a fixed 2 mg/day for the schizophrenic group).
-
Sample Collection: Blood samples were collected at steady-state to determine plasma concentrations of haloperidol and reduced haloperidol.
-
Analytical Method: High-performance liquid chromatography (HPLC) or mass spectrometry is typically used for the quantification of haloperidol and its metabolite in plasma.[5]
-
Statistical Analysis: Mean plasma concentrations between the two groups were compared using a t-test, with a p-value of <0.05 considered statistically significant.[1]
Protocol 2: Genotype Influence on Pharmacokinetics and Clinical Response
-
Objective: To evaluate the impact of CYP2D6 genetic polymorphism on the pharmacokinetics of haloperidol and reduced haloperidol, as well as on treatment efficacy and adverse effects.
-
Study Design: A prospective, observational study under naturalistic conditions.
-
Patient Population: 172 psychiatric inpatients with acute psychotic symptoms.[3]
-
Data Collection:
-
Pharmacokinetics: Serum trough levels of haloperidol and reduced haloperidol were measured on days 3, 14, and 28 of treatment.
-
Clinical Efficacy: Changes in positive and negative schizophrenic symptoms were assessed using standardized rating scales like the Positive and Negative Syndrome Scale (PANSS).
-
Adverse Effects: Extrapyramidal symptoms were evaluated using scales such as the Extrapyramidal Symptom Rating Scale (ESRS).
-
-
Genotyping: DNA was extracted from blood samples, and polymerase chain reaction (PCR) analysis was performed to determine the CYP2D6 genotype, including various alleles.[3]
-
Statistical Analysis: Correlation analyses were conducted to determine the relationship between the number of active CYP2D6 genes and pharmacokinetic parameters, efficacy scores, and adverse event ratings.
Visualizations
Signaling Pathway and Metabolism
The primary mechanism of action for haloperidol, and by extension its less potent metabolite this compound, is the antagonism of the dopamine D2 receptor. The metabolism of haloperidol to this compound is a key determinant of its overall clinical effect.
Caption: Metabolic conversion of Haloperidol and its antagonistic action at the D2 receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical study investigating the relationship between pharmacokinetics and clinical outcomes.
Caption: Workflow for a pharmacokinetic and pharmacodynamic clinical study.
References
- 1. Plasma haloperidol and reduced haloperidol concentrations in a geriatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of haloperidol using routine clinical pharmacokinetic data in Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The impact of the CYP2D6 polymorphism on haloperidol pharmacokinetics and on the outcome of haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma concentrations of haloperidol are related to CYP2D6 genotype at low, but not high doses of haloperidol in Korean schizophrenic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced haloperidol/haloperidol ratio and clinical outcome in schizophrenia: preliminary evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduced haloperidol plasma concentration and clinical response in acute exacerbations of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduced haloperidol does not interfere with the antipsychotic activity of haloperidol in the treatment of acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Clinical Significance of Haloperidol and its Metabolites
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of haloperidol (B65202) and its primary metabolite, reduced haloperidol, to evaluate their clinical significance. The information presented is intended for researchers, scientists, and drug development professionals, offering objective data and experimental insights. While the initial query focused on "deschlorohaloperidol," extensive literature review indicates that the most clinically relevant metabolite for which data is available is reduced haloperidol. Therefore, this guide will focus on the comparative analysis of haloperidol and reduced haloperidol.
Haloperidol is a typical antipsychotic medication widely used in the treatment of schizophrenia, Tourette syndrome, and other psychotic disorders.[1][2] Its therapeutic action is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the brain.[1][2][3] The metabolism of haloperidol is extensive and occurs mainly in the liver, leading to the formation of several metabolites.[1][3][4] Among these, reduced haloperidol is the most significant in terms of concentration in the body.[4]
Quantitative Data Summary
The clinical effects and toxicity of haloperidol are often correlated with its plasma concentrations. Therapeutic drug monitoring (TDM) is therefore a valuable tool in optimizing treatment and minimizing adverse effects.[3] The table below summarizes the key quantitative parameters for haloperidol and available information for reduced haloperidol.
| Analyte | Therapeutic Range (Plasma) | Toxic Level (Plasma) | Key Metabolic Pathways | Major Enzymes Involved |
| Haloperidol | 1 - 10 ng/mL[3] | > 15 ng/mL[3] | Reduction, Glucuronidation, Oxidative N-dealkylation[4][5] | Carbonyl reductase, UGTs (UGT2B7, UGT1A9, UGT1A4), CYP3A4, CYP2D6[4][5] |
| Reduced Haloperidol | Not well-established | Not well-established | Oxidation (back to haloperidol)[5] | CYP3A4[5] |
Studies have shown variable results regarding the clinical significance of reduced haloperidol levels. Some research suggests that plasma levels of reduced haloperidol do not significantly correlate with clinical response in patients with schizophrenia.[6][7] However, one study indicated that higher plasma levels of reduced haloperidol might be associated with an increased incidence of extrapyramidal side effects (EPS).[8] The ratio of reduced haloperidol to haloperidol in plasma can also vary among individuals and ethnic populations.[8]
Experimental Protocols
Accurate measurement of haloperidol and its metabolites in biological matrices is crucial for clinical and research purposes. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique.
Methodology for Quantification of Haloperidol and Reduced Haloperidol in Plasma:
-
Principle: This method involves the separation and quantification of haloperidol and reduced haloperidol from a plasma matrix using reversed-phase HPLC with ultraviolet (UV) or mass spectrometric (MS) detection.
-
Sample Preparation:
-
Collect whole blood samples in tubes containing an appropriate anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from plasma proteins and other interfering substances. A common approach involves protein precipitation followed by extraction with an organic solvent.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is typically used.[9][10][11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used.[10][11] The composition can be isocratic or a gradient elution.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 245 nm) or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) can be utilized.[11]
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations of haloperidol and reduced haloperidol.
-
The concentration of the analytes in the plasma samples is determined by comparing their peak areas to the calibration curve.
-
Internal standards are used to correct for variations in extraction efficiency and instrument response.
-
Visualizing the Metabolic Pathway of Haloperidol
The following diagram illustrates the primary metabolic pathways of haloperidol.
Caption: Metabolic pathways of haloperidol.
References
- 1. Haloperidol - Wikipedia [en.wikipedia.org]
- 2. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinPGx [clinpgx.org]
- 6. Reduced haloperidol plasma concentration and clinical response in acute exacerbations of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduced haloperidol does not interfere with the antipsychotic activity of haloperidol in the treatment of acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blood levels of reduced haloperidol versus clinical efficacy and extrapyramidal side effects of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. A Novel Mobile Phase for Green Chromatographic Determination of Haloperidol: Application to Commercial Pharmaceutical Products and Forced Degradation Studies [mdpi.com]
- 11. Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis | MDPI [mdpi.com]
Confirming the Structure of Deschlorohaloperidol: A Comparative Guide to NMR and X-ray Crystallography Techniques
For Researchers, Scientists, and Drug Development Professionals
The structural confirmation of pharmaceutical compounds is a critical step in drug development, ensuring identity, purity, and stability. This guide provides a comparative overview of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, for the structural elucidation of Deschlorohaloperidol. As a key derivative and impurity of the widely used antipsychotic drug Haloperidol, the unambiguous confirmation of this compound's structure is paramount for quality control and regulatory compliance.
This compound, with the IUPAC name 1-(4-fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one, differs from its parent compound, Haloperidol, by the absence of a chlorine atom on the 4-position of the phenyl group attached to the piperidine (B6355638) ring. This seemingly minor modification has significant implications for its spectroscopic and crystallographic profiles.
Comparative Analysis of Spectroscopic and Crystallographic Data
Due to the limited availability of published experimental data for this compound, this guide will utilize the extensive data available for Haloperidol as a reference. By applying established principles of substituent effects in NMR spectroscopy, we can predict the expected spectral data for this compound and highlight the key differences that would be observed experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.
¹H NMR Data Comparison
The most significant differences in the ¹H NMR spectra of Haloperidol and this compound are expected in the aromatic region, specifically for the signals corresponding to the protons on the phenyl-piperidine moiety. The electron-withdrawing nature of the chlorine atom in Haloperidol deshields the ortho and meta protons, causing them to resonate at a lower field (higher ppm) compared to the corresponding protons in the unsubstituted phenyl ring of this compound.
| Proton Assignment | Haloperidol (Experimental, 400 MHz, DMSO-d₆)[1] | This compound (Predicted) | Expected Difference |
| Aromatic H (ortho to -Cl) | ~7.37 ppm (d) | ~7.20 - 7.30 ppm (m) | Upfield shift |
| Aromatic H (meta to -Cl) | ~7.32 ppm (d) | ~7.20 - 7.30 ppm (m) | Upfield shift |
| Other Aromatic H | 7.33 - 8.11 ppm | 7.33 - 8.11 ppm | Minimal change |
| Aliphatic H | 1.46 - 3.00 ppm | 1.46 - 3.00 ppm | No significant change |
¹³C NMR Data Comparison
Similarly, the ¹³C NMR spectrum will show predictable changes. The carbon atom directly attached to the chlorine in Haloperidol (ipso-carbon) will be significantly deshielded. The other aromatic carbons will also experience shifts, albeit to a lesser extent.
| Carbon Assignment | Haloperidol (Experimental, 50.18 MHz, DMSO-d₆)[1] | This compound (Predicted) | Expected Difference |
| Aromatic C (ipso to -Cl) | ~130.56 ppm | ~128.5 ppm | Significant upfield shift |
| Aromatic C (ortho to -Cl) | ~127.48 ppm | ~127.5 ppm | Minor change |
| Aromatic C (meta to -Cl) | ~126.56 ppm | ~128.5 ppm | Downfield shift |
| Aromatic C (para to -Cl) | ~149.01 ppm | ~125.8 ppm | Significant upfield shift |
| Other Aromatic C | 115.17 - 198.07 ppm | 115.17 - 198.07 ppm | Minimal change |
| Aliphatic C | 21.88 - 69.36 ppm | 21.88 - 69.36 ppm | No significant change |
X-ray Crystallography
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and conformation. The crystal structure of Haloperidol has been determined and serves as a template for what can be expected for this compound.[2]
Crystallographic Data for Haloperidol
| Parameter | Haloperidol[2] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.816(5) Å |
| b | 8.995(6) Å |
| c | 28.344(20) Å |
| β | 106.34(4)° |
| Z | 4 |
While the overall molecular conformation of this compound is expected to be similar to that of Haloperidol, the absence of the bulky and electronegative chlorine atom may lead to subtle differences in crystal packing and intermolecular interactions. It is plausible that this compound could crystallize in a different space group or exhibit different unit cell parameters.
Experimental Protocols
The following are detailed methodologies for the structural confirmation of this compound using NMR and X-ray crystallography.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Experiment: Standard 1D proton experiment.
-
Parameters: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Experiment: Proton-decoupled 1D carbon experiment.
-
Parameters: A wider spectral width (e.g., 240 ppm) is required. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).
-
-
Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
X-ray Crystallography Protocol
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of unique reflections with their intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares refinement until the model converges.
-
-
Structure Validation and Analysis: Validate the final structure using software such as PLATON and check for any inconsistencies. The final structure will provide precise atomic coordinates, from which bond lengths, angles, and intermolecular interactions can be determined.
Analytical Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for structural confirmation and the logical relationships between the analytical techniques.
Caption: Experimental workflow for the structural confirmation of this compound.
Caption: Logical relationships between analytical techniques and the structural information they provide.
References
Safety Operating Guide
Safe Disposal of Deschlorohaloperidol: A Procedural Guide for Laboratory Professionals
The proper disposal of deschlorohaloperidol, a halogenated organic compound, is crucial for ensuring laboratory safety and environmental protection. As a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, adherence to established disposal protocols is not merely a matter of regulatory compliance but a fundamental responsibility for researchers, scientists, and drug development professionals.[1] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, in line with general pharmaceutical waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) should be worn at all times, including safety goggles, gloves, and a lab coat.[2][3] Work should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation exposure. In case of accidental contact, wash the affected skin area thoroughly with soap and water, and in case of eye contact, flush with copious amounts of water.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through an approved waste disposal plant.[1] It is categorized as a hazardous waste due to its toxicity and potential environmental impact. The following steps outline the correct procedure for its disposal:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and related contaminated materials."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a chemically resistant, leak-proof container for collecting this compound waste.
-
Ensure the container is tightly sealed to prevent spills or the release of vapors.
-
For solid waste (e.g., contaminated labware, PPE), double-bagging in clearly marked hazardous waste bags may be appropriate.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to manage potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the full chemical name and any other relevant information from the SDS.
-
Federal and state regulations, such as those from the Environmental Protection Agency (EPA), govern the disposal of hazardous pharmaceutical waste, and professional disposal services will ensure compliance with these regulations.[4][5][6]
-
-
Documentation:
-
Maintain a detailed log of the amount of this compound waste generated and its disposal date.
-
Retain all documentation provided by the waste disposal company, including manifests, as proof of proper disposal.
-
Crucially, do not dispose of this compound by flushing it down the drain or discarding it in regular trash. [5][7][8] This practice is prohibited for hazardous pharmaceuticals as it leads to the contamination of water systems and poses a significant threat to aquatic ecosystems.[1][7]
Quantitative Hazard and Disposal Data
For easy reference, the following table summarizes key quantitative and qualitative data related to the hazards and disposal of this compound.
| Parameter | Value/Instruction | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP273: Avoid release to the environmentP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP330: Rinse mouthP391: Collect spillageP501: Dispose of contents/ container to an approved waste disposal plant | [1] |
| Disposal Method | Incineration at a licensed facility is the preferred method for hazardous pharmaceutical waste. | [5][8] |
| Regulatory Oversight | Environmental Protection Agency (EPA), Drug Enforcement Administration (DEA), and state environmental agencies. | [4][5] |
Experimental Protocols Cited
This guidance is based on established safety and regulatory protocols and does not cite specific experimental research. The procedures outlined are derived from safety data sheets and general guidelines for the disposal of hazardous pharmaceutical waste.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Deschlorohaloperidol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Deschlorohaloperidol, a key impurity of the antipsychotic drug Haloperidol.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is crucial to minimize exposure risk. The following PPE is mandatory when handling this compound in a laboratory setting.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove can be removed immediately in case of contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Body Protection | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Essential when handling the powder form outside of a certified containment system to prevent inhalation. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is critical to maintaining a safe working environment and ensuring the integrity of your research.
Experimental Protocol: Handling Procedures
-
Area Preparation : All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of exposure.
-
Personal Protective Equipment (PPE) : Before beginning any work, ensure all required PPE is donned correctly.
-
Weighing : When weighing the solid compound, use a ventilated balance enclosure or a powder containment hood to prevent the dispersion of airborne particles.
-
Solution Preparation : Prepare solutions within a chemical fume hood. Add the solvent to the solid to minimize dust generation.
-
Spill Management : In the event of a spill, immediately alert others in the vicinity. Evacuate the area if necessary. Use a spill kit specifically designed for hazardous chemicals to clean the affected area, ensuring you are wearing appropriate PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental safety and regulatory compliance.
Disposal Protocol:
-
Waste Segregation : All materials that have come into contact with this compound, including gloves, disposable lab coats, and cleaning materials, must be treated as hazardous waste.
-
Containerization : Use clearly labeled, leak-proof containers for all waste. Solid and liquid waste should be collected in separate, appropriate containers.
-
Licensed Disposal : The disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
-
Documentation : Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory guidelines.
By implementing these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a secure laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
